Edicotinib
Description
Edicotinib is a small molecule and orally available inhibitor of colony-stimulating factor-1 receptor (CSF1R; FMS) with potential antineoplastic activity. This compound blocks the receptor-ligand interaction between FMS and its ligand CSF1, thereby preventing autophosphorylation of FMS. As a result, unphosphorylated FMS can not activate FMS-mediated signaling pathways, thus potentially inhibiting cell proliferation in FMS-overexpressed tumor cells. FMS, a tyrosine kinase receptor, is overexpressed in certain tumor cell types and plays an essential role in macrophage differentiation, recruitment, and activation as well as the regulation of cell proliferation.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
inhibits colony-stimulating factor-1 receptor kinase
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-cyano-N-[2-(4,4-dimethylcyclohexen-1-yl)-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O2/c1-25(2)11-9-17(10-12-25)22-21(32-24(33)23-29-16-19(15-28)30-23)8-7-20(31-22)18-13-26(3,4)34-27(5,6)14-18/h7-9,16,18H,10-14H2,1-6H3,(H,29,30)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVPFDRNGHMRJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142363-52-7 | |
| Record name | Edicotinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1142363527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-40346527 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12504 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EDICOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NU609VYNF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: Edicotinib's Mechanism of Action in Microglia
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), with a specific focus on its effects on microglia. This document synthesizes preclinical data, outlines key experimental methodologies, and visualizes the critical signaling pathways involved.
Introduction: Microglia and the CSF1R Axis
Microglia are the resident immune cells of the central nervous system (CNS), responsible for maintaining homeostasis, surveying the microenvironment, and mediating immune responses to injury or pathogens.[1][2] In many neurodegenerative disorders, such as Alzheimer's disease, the proliferation and activation of microglia are prominent pathological features.[3][4] The survival, proliferation, differentiation, and function of microglia are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF1R), a transmembrane tyrosine kinase.[2] Its ligands, CSF-1 and Interleukin-34 (IL-34), are produced by various CNS cells, including neurons, astrocytes, and oligodendrocytes.[1] This dependency makes CSF1R a key therapeutic target for modulating microglial activity in disease states.
This compound (also known as JNJ-40346527) is a potent, selective, orally active, and brain-penetrant small molecule inhibitor of CSF1R.[5] Unlike some CSF1R inhibitors that cause widespread microglial depletion, this compound primarily prevents microglial proliferation without inducing significant cell death, offering a more nuanced approach to modulating neuroinflammation.[1][6]
The CSF1R Signaling Pathway and this compound's Point of Intervention
Ligand binding (CSF-1 or IL-34) to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[1] This activation initiates downstream signaling cascades, prominently including the ERK and AKT pathways, which are crucial for regulating microglial survival and proliferation.[1]
This compound exerts its effect by acting as a competitive inhibitor at the ATP-binding site of the CSF1R tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling required for microglial proliferation and survival. In vitro studies have demonstrated that this compound leads to a dose-dependent decrease in CSF1R activation and a corresponding reduction in the phosphorylation of ERK1 and ERK2.[5]
Figure 1: this compound's Inhibition of the CSF1R Signaling Pathway.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative metrics for this compound's potency, selectivity, and in vivo efficacy based on available preclinical data.
Table 1: this compound In Vitro Potency and Selectivity
| Target Kinase | IC₅₀ (nM) | Source |
| CSF1R | 3.2 | [5] |
| KIT | 20 | [5] |
| FLT3 | 190 | [5] |
Table 2: this compound In Vivo Efficacy in Mice
| Pharmacodynamic Readout | Metric | Value | Source |
| Microglial Proliferation | EC₅₀ (Plasma Conc.) | 196 ng/mL | [5] |
| Microglial Proliferation | EC₅₀ (Brain Conc.) | 69 ng/g | [5] |
Table 3: Summary of Key Preclinical In Vivo Studies
| Animal Model | Dosage & Duration | Key Findings | Source |
| ME7-prion mice | 3, 10, 30, 100 mg/kg (oral gavage) for 5 days | Significantly inhibited microglial proliferation at all doses. Diminished total microglia number only at 100 mg/kg. Depleted up to 50% of patrolling blood monocytes at all doses. | [5] |
| ME7-prion mice | 30 mg/kg (oral gavage) for 33 days | Reduced the density of microglia (PU.1⁺ cells) in the CA1 of the hippocampus by up to 30%. Reduced expression of IL-1β. | [5] |
Key Experimental Protocols and Workflows
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative protocols for assays used to characterize CSF1R inhibitors like this compound.
In Vitro CSF1R Kinase Inhibition Assay (General Protocol)
This type of assay is used to determine the IC₅₀ value of an inhibitor against its target kinase.
-
Reagents: Recombinant human CSF1R kinase domain, ATP, a suitable peptide substrate (e.g., poly-Glu,Tyr 4:1), and the test compound (this compound).
-
Procedure:
-
The test compound is serially diluted to create a range of concentrations.
-
The CSF1R enzyme, substrate, and test compound are pre-incubated in a kinase reaction buffer.
-
The kinase reaction is initiated by adding a solution of ATP (often radiolabeled, e.g., ³³P-ATP).
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by capturing the substrate on a filter membrane and measuring incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic curve.
In Vivo Microglial Proliferation Study in ME7 Mice
This protocol outlines the steps for evaluating the effect of an orally administered CSF1R inhibitor on microglial populations in a disease model.
Figure 2: Workflow for an In Vivo Study of this compound.
Preclinical and Clinical Context
Preclinical studies have demonstrated that this compound can effectively limit microglial expansion and attenuate behavioral deficits in mouse models of neurodegeneration.[5] Specifically, in ME7-prion mice, treatment not only reduced microglia density but also lowered the expression of the pro-inflammatory cytokine IL-1β.[5] These findings position this compound as a potential therapeutic for neuroinflammatory conditions, including Alzheimer's disease.[5]
This compound has also been investigated in other indications. A Phase 2 clinical trial in patients with active rheumatoid arthritis, however, did not demonstrate a significant benefit over placebo.[7] The effects of CSF1R inhibition are highly context-dependent, varying with the specific disease microenvironment and the role of microglia or macrophages in that pathology.[7]
Conclusion
This compound is a potent, brain-penetrant CSF1R inhibitor that modulates microglial function primarily by limiting their proliferation rather than causing wholesale depletion. By blocking the CSF1R signaling cascade, it effectively reduces microglial expansion and associated inflammatory markers like IL-1β in preclinical models of neurodegeneration. The data presented in this guide underscore the therapeutic potential of this targeted approach for treating neuroinflammatory diseases. Further research and clinical investigation are necessary to fully elucidate its efficacy and safety profile across different CNS disorders.
References
- 1. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 3. Pharmacological targeting of microglia dynamics in Alzheimer's disease: Preclinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. alzdiscovery.org [alzdiscovery.org]
JNJ-40346527: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40346527, also known as Edicotinib, is a potent and selective, orally active small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1] Developed by Janssen Research & Development, this compound has been investigated for its therapeutic potential in a range of indications, including inflammatory diseases and cancer, owing to the central role of the CSF-1R signaling pathway in regulating the survival, proliferation, and differentiation of macrophages. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of JNJ-40346527, tailored for professionals in the field of drug development.
Discovery and Rationale
The discovery of JNJ-40346527 was driven by the therapeutic hypothesis that inhibiting the CSF-1R signaling pathway would modulate the activity of macrophages, which are key players in the pathophysiology of various diseases. CSF-1R and its ligands, CSF-1 and IL-34, are crucial for the development and maintenance of most tissue-resident macrophages.[2][3] Dysregulation of this pathway is implicated in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease, as well as in the tumor microenvironment where tumor-associated macrophages (TAMs) can promote tumor growth and metastasis.[4][5]
JNJ-40346527 was identified as a highly selective inhibitor of CSF-1R, demonstrating potent activity against the kinase domain of the receptor. Its development was aimed at providing a targeted therapy to reduce the number and pro-inflammatory activity of macrophages in diseased tissues.
Chemical Synthesis
The chemical synthesis of JNJ-40346527, with the chemical name 4-cyano-N-[2-(4,4-dimethylcyclohex-1-en-1-yl)-6-(2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide, is detailed in patent literature (US 2014/0045789 A1). The synthesis is a multi-step process involving the construction of the substituted pyridine core followed by the amidation with the imidazole carboxamide fragment.
Note: The following is a generalized scheme based on typical synthetic routes for similar compounds and information inferred from the patent. The actual process may have proprietary variations.
Synthetic Scheme Overview
Caption: Generalized synthetic workflow for JNJ-40346527.
Detailed Experimental Protocols are proprietary and can be found in the specified patent application.
Biological Activity and Mechanism of Action
JNJ-40346527 exerts its biological effects by inhibiting the tyrosine kinase activity of CSF-1R. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking downstream signaling cascades.
Signaling Pathway
Caption: CSF-1R signaling pathway and the inhibitory action of JNJ-40346527.
Quantitative Biological Data
The biological activity of JNJ-40346527 has been characterized in various in vitro and in vivo models.
Table 1: In Vitro Kinase and Cellular Activity
| Parameter | Value | Cell Line/System | Reference |
| CSF-1R IC50 | 3.2 nM | Kinase Assay | [1] |
| KIT IC50 | 20 nM | Kinase Assay | [1] |
| FLT3 IC50 | 190 nM | Kinase Assay | [1] |
| CSF-1R Phosphorylation IC50 | 18.6 nM | N13 Microglial Cells | [6] |
| ERK1/2 Phosphorylation IC50 | 22.5 nM | N13 Microglial Cells | [6] |
Table 2: Preclinical Pharmacokinetics in Mice
| Parameter | Value | Dosing | Model | Reference |
| Microglial Proliferation EC50 (Plasma) | 196 ng/mL | Oral Gavage | ME7 Prion Mice | [1] |
| Microglial Proliferation EC50 (Brain) | 69 ng/g | Oral Gavage | ME7 Prion Mice | [1] |
Table 3: Clinical Pharmacokinetics in Hodgkin Lymphoma Patients (Phase I/II)
| Dose | Cmax (ng/mL) | AUC24h (ng·h/mL) | tmax (h) | Reference |
| 150 mg qd | 183 ± 65.5 | 2500 ± 978 | 2.0 (1.0-4.0) | [5] |
| 300 mg qd | 415 ± 180 | 5860 ± 2900 | 2.0 (2.0-4.0) | [5] |
| 450 mg qd | 563 ± 298 | 8000 ± 4560 | 2.0 (2.0-4.0) | [5] |
| 150 mg bid | 296 ± 121 | 4800 ± 2110 | 2.0 (1.0-4.0) | [5] |
| Data presented as mean ± SD or median (range). |
Table 4: Clinical Pharmacokinetics in Rheumatoid Arthritis Patients (Phase IIa)
| Parameter | Value (at Week 8) | Dosing | Reference |
| Mean Cmax | 347 ng/mL | 100 mg bid | [3] |
| Median tmax | 2 h | 100 mg bid | [3] |
| Mean Cmin | 167 ng/mL | 100 mg bid | [3] |
Key Experimental Protocols
CSF-1R Phosphorylation Inhibition Assay
This assay assesses the ability of JNJ-40346527 to inhibit the ligand-induced phosphorylation of CSF-1R in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade. | Semantic Scholar [semanticscholar.org]
Edicotinib Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Edicotinib (also known as JNJ-40346527) is a potent and selective, orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R) tyrosine kinase.[1][2] Developed by Janssen Pharmaceutica, this compound has been investigated in clinical trials for various indications, including rheumatoid arthritis, Alzheimer's disease, and certain cancers.[3][4][5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, based on publicly available data. It details the core molecular scaffold, key structural features contributing to its high affinity and selectivity, and summarizes its biological activity. This document also includes detailed experimental methodologies for key assays and visual representations of relevant biological pathways and experimental workflows.
Introduction to this compound and its Target: CSF-1R
Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as fms, is a member of the type III receptor tyrosine kinase family. It plays a crucial role in the proliferation, differentiation, and survival of macrophages and their precursors.[6] Dysregulation of the CSF-1/CSF-1R signaling pathway has been implicated in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancers.[7] By inhibiting CSF-1R, this compound aims to modulate the activity of macrophages, thereby reducing inflammation and tumor-promoting activities mediated by these cells.
This compound is a potent inhibitor of CSF-1R with a reported IC50 of 3.2 nM.[1][2] It exhibits selectivity over other related kinases, such as KIT and FLT3.[1]
This compound: Core Structure and Physicochemical Properties
The chemical structure of this compound is 5-cyano-N-[2-(4,4-dimethyl-1-cyclohexen-1-yl)-6-(tetrahydro-2,2,6,6-tetramethyl-2H-pyran-4-yl)-3-pyridinyl]-1H-imidazole-2-carboxamide. Its molecular formula is C27H35N5O2, and its molecular weight is 461.6 g/mol .
Chemical Structure of this compound:
Structure-Activity Relationship (SAR) of this compound
Detailed structure-activity relationship data for a broad series of this compound analogs is not extensively available in the public domain. However, based on the core structure and data for related compounds, a qualitative SAR can be inferred. The this compound scaffold can be deconstructed into three key components:
-
A central pyridine core: This acts as the central scaffold, orienting the other substituents in the correct conformation for binding to the CSF-1R active site.
-
A lipophilic 4,4-dimethyl-1-cyclohexen-1-yl group: This bulky, hydrophobic group likely occupies a hydrophobic pocket within the kinase domain, contributing significantly to the binding affinity.
-
A polar 2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl group: This group likely interacts with more polar regions of the binding site and can influence the compound's physicochemical properties, such as solubility and metabolic stability.
-
A 5-cyano-1H-imidazole-2-carboxamide moiety: This part of the molecule is crucial for interacting with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. The cyano group and the amide linker are likely involved in hydrogen bonding interactions with the protein backbone.
While specific quantitative data for analogs is limited, the high potency of this compound suggests that this combination of structural features provides an optimal arrangement for high-affinity binding to the ATP-binding site of CSF-1R.
Quantitative Data for this compound
The following table summarizes the known in vitro inhibitory activity of this compound against CSF-1R and other kinases.
| Target | IC50 (nM) | Reference |
| CSF-1R | 3.2 | [1][2] |
| KIT | 20 | [1] |
| FLT3 | 190 | [1] |
Experimental Protocols
CSF-1R Kinase Inhibition Assay (Hypothetical Protocol)
A detailed experimental protocol for the specific assay used to determine the IC50 of this compound is not publicly available. However, a typical biochemical kinase inhibition assay would be performed as follows:
-
Reagents: Recombinant human CSF-1R kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu,Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
The CSF-1R enzyme is incubated with varying concentrations of the test compound (e.g., this compound) in a suitable assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular CSF-1R Phosphorylation Assay
This compound has been shown to inhibit the phosphorylation of CSF-1R in cellular assays. A representative protocol is as follows:
-
Cell Line: A suitable cell line endogenously expressing CSF-1R (e.g., human monocytes) or engineered to overexpress the receptor.
-
Procedure:
-
Cells are serum-starved to reduce basal receptor phosphorylation.
-
Cells are pre-incubated with various concentrations of this compound.
-
CSF-1 ligand is added to stimulate CSF-1R phosphorylation.
-
Cells are lysed, and the level of phosphorylated CSF-1R is determined by Western blotting or ELISA using a phospho-specific antibody.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the CSF-1/CSF-1R signaling pathway and the point of inhibition by this compound.
Caption: CSF-1R signaling pathway and inhibition by this compound.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the structure-activity relationship of CSF-1R inhibitors.
Caption: A typical workflow for SAR-driven drug discovery.
Conclusion
This compound is a potent and selective CSF-1R inhibitor with a well-defined chemical structure. While detailed SAR data for a wide range of analogs is not publicly available, the key structural features responsible for its high affinity have been qualitatively identified. The combination of a central pyridine scaffold with optimized lipophilic and polar groups, along with a hinge-binding moiety, results in a highly effective inhibitor of CSF-1R signaling. Further research and publication of more extensive SAR data would provide deeper insights into the molecular interactions governing the potency and selectivity of this important class of inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. This compound - Janssen Research & Development - AdisInsight [adisinsight.springer.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in colony stimulating factor-1 receptor (CSF1R) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Effects of Edicotinib on Microglial Activation States
Executive Summary
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and the pathogenesis of neurodegenerative diseases. Their activation states, broadly categorized as pro-inflammatory (M1-like) and anti-inflammatory/pro-resolution (M2-like), are critical determinants of disease progression. This compound (JNJ-40346527) is a potent, selective, and orally active inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R).[1] CSF-1R signaling is essential for the survival, proliferation, and differentiation of microglia.[2][3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on microglial populations, and its influence on microglial activation states, supported by detailed experimental methodologies and pathway diagrams.
This compound and its Target: The CSF-1 Receptor
This compound is a small molecule tyrosine kinase inhibitor designed to be brain penetrant.[1][3] Its primary therapeutic action is the inhibition of CSF-1R, a transmembrane receptor crucial for the function of microglia and other myeloid cells.[2][5] The binding of ligands, primarily CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), to CSF-1R induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[6][7] This initiates a cascade of downstream signaling pathways that regulate microglial survival and proliferation.[3][4]
Quantitative Data: Potency and Selectivity
This compound exhibits high potency for CSF-1R with selectivity over other related kinases. This selectivity is crucial for minimizing off-target effects.
| Target | IC50 Value | Reference |
| CSF-1R | 3.2 nM | [1] |
| KIT | 20 nM | [1] |
| FLT3 | 190 nM | [1] |
| Table 1: In vitro potency and selectivity of this compound. |
The CSF-1R Signaling Pathway and this compound's Mechanism of Action
Activation of CSF-1R triggers multiple downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which collectively promote gene expression leading to cell survival, proliferation, and differentiation.[2][6][8] this compound exerts its effect by competitively inhibiting the ATP-binding site within the kinase domain of CSF-1R, thereby blocking the autophosphorylation and the subsequent activation of these downstream pathways.[1] This leads to a dose-dependent decrease in ERK1 and ERK2 phosphorylation.[1]
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
Effects of this compound on Microglial Populations
By inhibiting the primary survival and proliferation pathway, this compound can effectively modulate the number of microglia in the CNS. This effect is dose-dependent and has been demonstrated in various preclinical models of neurodegeneration. Unlike more potent CSF-1R inhibitors that can cause widespread depletion, some studies suggest this compound primarily prevents proliferation without inducing widespread cell death at certain doses.[3][9]
Quantitative Data: In Vivo Effects
The following table summarizes key quantitative findings from preclinical studies investigating this compound's impact on microglia.
| Animal Model | Dosage and Duration | Key Finding(s) | Reference |
| ME7-prion mice | 30 mg/kg (oral gavage), 33 days | ~30% reduction in microglia (PU.1+ cells) density in the CA1 of the hippocampus. | [1] |
| ME7-prion mice | 3, 10, 30, 100 mg/kg (oral gavage), 5 days | Significant inhibition of microglial proliferation at all doses. Reduction in total microglia number (CD45+CD11b+ cells) only at the 100 mg/kg dose. | [1] |
| P301S tauopathy model | Not specified | Significantly inhibited microglial proliferation. | [10] |
| General (PK/PD) | Not specified | EC50 for inhibiting microglial proliferation calculated at 196 ng/mL (plasma) and 69 ng/g (brain). | [1] |
| Table 2: Summary of in vivo effects of this compound on microglial populations in preclinical models. |
Modulation of Microglial Activation States
Beyond controlling cell numbers, CSF-1R inhibition can shift the functional phenotype of microglia. In neurodegenerative contexts, microglia often adopt a pro-inflammatory (M1-like) state, releasing cytotoxic molecules like TNF-α and IL-1β.[11][12] Studies with other CSF-1R inhibitors have shown that blocking this pathway can shift microglia toward an anti-inflammatory, neuroprotective (M2-like) phenotype.[13] this compound has been shown to reduce the expression of the pro-inflammatory cytokine IL-1β, supporting its role in modulating microglial activation.[1]
Caption: this compound's influence on microglial activation states.
Detailed Experimental Protocols
Assessing the effects of this compound on microglia requires a combination of in vitro and in vivo techniques.
Animal Models and Compound Administration
-
Models: Preclinical studies have utilized models of neurodegeneration such as ME7-prion induced mice and P301S tauopathy mice to evaluate this compound.[1][10]
-
Administration: this compound is orally active and typically administered via oral gavage at specified doses (e.g., 3-100 mg/kg) for a defined period (e.g., 5 to 33 days).[1]
Assessment of Microglial Proliferation and Density
-
Immunohistochemistry (IHC):
-
Tissue Processing: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed, and cryoprotected in sucrose.
-
Sectioning: Brains are sectioned (e.g., 30-40 µm thick) using a cryostat or vibratome.
-
Staining: Sections are incubated with primary antibodies against microglial markers such as Iba1 (Ionized calcium-binding adapter molecule 1) or PU.1.[1][14] To assess proliferation, co-staining with a proliferation marker like Ki-67 is performed.[3]
-
Imaging and Quantification: Images are captured using confocal microscopy. The density of Iba1-positive cells and the percentage of Iba1/Ki-67 double-positive cells are quantified in specific brain regions (e.g., hippocampus) using stereological methods or automated cell counting software.[14]
-
Analysis of Microglial Activation State
-
Flow Cytometry:
-
Cell Isolation: Brain tissue is mechanically and enzymatically dissociated to create a single-cell suspension.[15]
-
Staining: Cells are stained with fluorescently-conjugated antibodies. A common panel to identify microglia is CD11b+ and CD45low/int.[1][15] Additional markers for activation state can be included (e.g., CD68 for phagocytic activity).[16]
-
Analysis: The percentage and absolute number of different microglial populations are determined using a flow cytometer. This method can distinguish resident microglia (CD45low) from infiltrating macrophages (CD45high).
-
-
Cytokine Measurement:
In Vitro Functional Assays
-
Primary Microglia Cultures: Microglia are isolated from neonatal mouse brains and cultured.[17]
-
Phagocytosis Assay:
-
Treatment: Cultured microglia are pre-incubated with this compound.
-
Stimulation: Cells are stimulated (e.g., with LPS) and exposed to fluorescently labeled target materials (e.g., amyloid-β oligomers, zymosan bioparticles).[17]
-
Monitoring: Phagocytic uptake is monitored in real-time using live-cell imaging systems (e.g., IncuCyte S3 Platform), and the rate of uptake is analyzed.[17]
-
Caption: General experimental workflow for assessing this compound's effects.
Conclusion
This compound represents a targeted therapeutic strategy to modulate neuroinflammation by inhibiting the CSF-1R pathway. Its primary effects are the inhibition of microglial proliferation and a potential shift from a detrimental pro-inflammatory phenotype to a more beneficial anti-inflammatory state. Quantitative data from preclinical models demonstrate its efficacy in reducing microglial density and specific inflammatory markers in a dose-dependent manner. The detailed protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other CSF-1R inhibitors in the context of neurodegenerative diseases. Further research is warranted to fully elucidate its impact on the complex spectrum of microglial activation and its long-term therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Targeting of CSF1R Inhibits Microglial Proliferation and Aggravates the Progression of Cerebral Ischemic Pathology [frontiersin.org]
- 5. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacological Modulation of Functional Phenotypes of Microglia in Neurodegenerative Diseases [frontiersin.org]
- 12. Frontiers | Functional and Phenotypic Diversity of Microglia: Implication for Microglia-Based Therapies for Alzheimer’s Disease [frontiersin.org]
- 13. Pharmacological targeting of CSF1R inhibits microglial proliferation and prevents the progression of Alzheimer's-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. criver.com [criver.com]
Preclinical pharmacology of JNJ-40346527
An In-Depth Technical Guide on the Preclinical Pharmacology of JNJ-40346527
Introduction
JNJ-40346527, also known as PRV-6527, is a potent and selective, orally bioavailable small-molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R) tyrosine kinase.[1][2][3][4][5] CSF-1R and its ligands, CSF-1 and IL-34, are critical regulators of the survival, proliferation, and differentiation of macrophages, microglia, and other mononuclear phagocytic cells.[6][7][8] By inhibiting CSF-1R signaling, JNJ-40346527 effectively reduces the number and activity of these key immune cells. This mechanism provides a strong therapeutic rationale for its investigation in a range of pathologies driven by macrophages and microglia, including inflammatory diseases, neurodegenerative disorders, and certain types of cancer.[1][3][9][10]
This technical guide provides a comprehensive overview of the preclinical pharmacology of JNJ-40346527, detailing its mechanism of action, in vitro and in vivo activity, pharmacokinetic and pharmacodynamic profiles, and key experimental methodologies.
Mechanism of Action
JNJ-40346527 exerts its pharmacological effect by selectively binding to the ATP-binding site within the tyrosine kinase domain of CSF-1R, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This blockade disrupts essential pathways for macrophage and microglial function. The inhibition of CSF-1R has been shown to reduce the viability of Hodgkin Lymphoma (HL) cell lines that aberrantly express the receptor and to impair the recruitment of inflammatory macrophages in animal models.[1][2][3]
Caption: JNJ-40346527 inhibits CSF-1R autophosphorylation, blocking downstream signaling.
In Vitro Pharmacology
The potency and selectivity of JNJ-40346527 were characterized in various in vitro assays. The compound is a potent inhibitor of CSF-1R tyrosine kinase activity with high selectivity over related kinases.[9]
Quantitative Data: Kinase Inhibition Profile
| Kinase | IC50 (nM) |
| CSF-1R | 3.2 |
| KIT | 20 |
| FLT3 | 190 |
| Data sourced from Genovese et al., 2015, as cited in Mancuso et al., 2019.[9] |
Experimental Protocol: In Vitro CSF-1R Phosphorylation Assay
This assay was performed to confirm the ability of JNJ-40346527 to block CSF-1-induced receptor activation in a cellular context.[9]
-
Cell Culture: N13 murine microglia cells were cultured in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Plating: Cells were plated at a density of 2 x 10^5 cells/cm^2 in 6-well plates and cultured overnight.
-
Serum Starvation: To reduce basal receptor activation, cells were kept in serum-free medium for 4 hours prior to the experiment.
-
Compound Incubation: Cells were pre-incubated with JNJ-40346527 at various concentrations (0.1, 1, 10, 100, or 1000 nM) or vehicle for 30 minutes.
-
Stimulation: Cells were then stimulated with CSF-1 (100 ng/ml) to induce tyrosine phosphorylation of CSF-1R.
-
Analysis: Cell lysates were collected and analyzed via Western blot to detect levels of phosphorylated CSF-1R (pCSF-1R) and phosphorylated ERK1/2 (pERK1/2), a downstream signaling protein.
Results
Pre-incubation with JNJ-40346527 resulted in a dose-dependent decrease in CSF-1-induced CSF-1R phosphorylation and a concurrent reduction in the phosphorylation of the downstream effectors ERK1 and ERK2.[9][11] The calculated IC50 values from this cellular assay were 18.6 nM for the inhibition of CSF-1R phosphorylation and 22.5 nM for ERK1/2 phosphorylation.[9]
Caption: Workflow for the in vitro CSF-1R phosphorylation assay.
In Vivo Pharmacology and Efficacy
JNJ-40346527 has demonstrated efficacy in multiple preclinical animal models of disease.
Neuroinflammation and Neurodegeneration Models
In studies using the ME7 prion and P301S tauopathy mouse models, JNJ-40346527 showed significant effects on microglia, the resident macrophages of the central nervous system.[9]
-
Key Findings:
-
The compound is CNS-penetrant, with an average brain-to-plasma concentration ratio of 0.65.[11]
-
It effectively inhibits microglial proliferation in a dose-dependent manner, reaching approximately 80% inhibition at a dose of 30 mg/kg/day administered via oral gavage.[11]
-
In the P301S tauopathy model, blocking microglial proliferation with JNJ-40346527 led to an attenuation of tau-induced neurodegeneration and resulted in functional improvement.[9][10]
-
-
Experimental Protocol (ME7 Prion Model - Dose-Response):
-
Model: ME7 prion-diseased mice were used as a model of rapid microglial proliferation.
-
Treatment: From 12 weeks post-induction, mice were treated for five consecutive days with JNJ-40346527 (3, 10, 30, 100 mg/kg) or vehicle, administered by oral gavage. The compound was dissolved in 0.9% Methocel™.[9]
-
Proliferation Marker: Mice received daily injections of BrdU to label proliferating cells.
-
Endpoint Analysis: Brain tissue was analyzed to quantify the number of proliferating microglia (Iba1+ BrdU+ cells) in the hippocampus.[11]
-
Inflammatory Bowel Disease Model
In a murine T-cell transfer model of colitis, JNJ-40346527 was tested for its ability to suppress intestinal inflammation.[3][12][13]
-
Key Findings:
-
Treatment with JNJ-40346527 significantly reduced disease severity.
-
It inhibited the increase in colon weight/length ratio by approximately 50%.[3][12][14]
-
It reduced histological disease scores by about 60%.[3][12][14]
-
A marked reduction in the number of F4/80+ macrophages and CD3+ T-cells in the intestinal mucosa was observed.[3][12][14]
-
-
Experimental Protocol (T-Cell Transfer Colitis):
-
Model: Colitis was induced in SCID mice by the transfer of CD4+CD45RBhigh T-cells.
-
Treatment: Commencing on day 14 or 21 post-transfer, mice were treated with vehicle or JNJ-40346527 until study termination at day 42.[3][14]
-
Endpoint Analysis: Efficacy was assessed by measuring colon weight/length ratios, histopathology scores, and immunohistochemical analysis of macrophage and T-cell infiltration.[3][12]
-
Pharmacokinetics and Pharmacodynamics
The relationship between drug exposure (pharmacokinetics, PK) and pharmacological effect (pharmacodynamics, PD) has been characterized in both preclinical and clinical settings.
Preclinical Pharmacokinetics & Pharmacodynamics
-
PK: Following oral administration in mice, JNJ-40346527 shows a linear, dose-dependent increase in both plasma and brain concentrations.[11]
-
PK/PD Modeling: In the ME7 prion model, a sigmoid Emax model was used to correlate drug exposure with the inhibition of microglial proliferation. The effective concentration leading to 50% of the maximal effect (EC50) was determined to be 196 ng/mL in plasma and 69 ng/g in the brain.[11]
Clinical Pharmacokinetics
Human pharmacokinetic data is available from Phase I/II studies in patients with Rheumatoid Arthritis (RA) and Hodgkin Lymphoma (HL).
| Parameter (at Week 8, RA Study) | Value (100 mg BID) |
| Cmax (ng/mL) | 347 |
| Median tmax (h) | 2 |
| Cmin (ng/mL) | 167 |
| Data from a Phase IIA study in patients with Rheumatoid Arthritis.[6] |
| Parameter (at Day 21, HL Study) | 150 mg QD | 300 mg QD | 450 mg QD | 150 mg BID |
| Cmax (ng/mL) | 162 | 412 | 525 | 240 |
| AUC24 (ng·h/mL) | 2010 | 4860 | 6930 | 3580 |
| Data from a Phase I/II study in patients with Hodgkin Lymphoma.[1] |
-
Dose Proportionality: JNJ-40346527 exposure (Cmax and AUC) increased in a near dose-proportional manner over a dose range of 150 to 450 mg once daily, but the exposure plateaued at the 600 mg dose.[1][2][4][5]
-
Steady State: The compound reached steady-state by day 21 or week 4 of continuous dosing.[1][6]
Clinical Pharmacodynamics and Target Engagement
Effective target engagement in humans was demonstrated through direct and indirect biomarkers.
-
Direct Inhibition: Greater than 80-90% inhibition of CSF-1-stimulated CSF-1R phosphorylation was observed in peripheral blood mononuclear cells (PBMCs) at 4 hours post-dosing.[2][4]
-
Biomarkers: Target engagement was further confirmed by pharmacodynamic changes, including increased levels of plasma CSF-1 and decreased circulating CD16+ monocytes in treated patients compared to placebo.[6][7]
-
Dose Selection: A dose of 100 mg twice daily was predicted to provide over 90% inhibition of downstream CSF-1R activity, confirming adequate target engagement for clinical studies.[6]
Caption: Logical flow from JNJ-40346527 dosing to pharmacological effect.
Safety Pharmacology Overview
In clinical studies, JNJ-40346527 was generally well-tolerated.[1] The most common adverse events are consistent with its mechanism of action.
-
Common Adverse Events: These include nausea, headache, pyrexia, and elevations in certain clinical laboratory values.[1][4]
-
On-Target Effects: Mean increases in liver function enzymes (AST, ALT), lactate dehydrogenase (LDH), and creatine kinase were observed.[6] This is considered an expected on-target effect, potentially related to the inhibition of Kupffer cells (liver-resident macrophages) which are involved in the clearance of these enzymes.[6] Mild decreases in neutrophil and total monocyte counts were also observed, consistent with the drug's effect on myeloid precursor cells.[6]
-
Dose-Limiting Toxicities: In a Phase I/II study for Hodgkin Lymphoma, no dose-limiting toxicities were observed, and a maximum tolerated dose was not established.[1][5]
Conclusion
JNJ-40346527 is a selective and potent CSF-1R inhibitor with a well-characterized preclinical profile. It effectively blocks the CSF-1R signaling pathway, leading to the suppression of macrophage and microglial proliferation and function. This activity has been demonstrated in vitro and translated to efficacy in various in vivo models of neurodegeneration and inflammation. Pharmacokinetic and pharmacodynamic studies in both animals and humans have established a clear relationship between drug exposure and target engagement, providing a strong foundation for its continued clinical development in diseases mediated by the mononuclear phagocyte system.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. An Open-Label, Multicenter, Phase I/II Study of JNJ-40346527, a CSF-1R Inhibitor, in Patients with Relapsed or Refractory Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results from a Phase IIA Parallel Group Study of JNJ-40346527, an Oral CSF-1R Inhibitor, in Patients with Active Rheumatoid Arthritis despite Disease-modifying Antirheumatic Drug Therapy | The Journal of Rheumatology [jrheum.org]
- 7. Results from a Phase IIA Parallel Group Study of JNJ-40346527, an Oral CSF-1R Inhibitor, in Patients with Active Rheumatoid Arthritis despite Disease-modifying Antirheumatic Drug Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usagainstalzheimers.org [usagainstalzheimers.org]
- 9. academic.oup.com [academic.oup.com]
- 10. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis | PLOS One [journals.plos.org]
- 13. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Edicotinib (JNJ-40346527): A Technical Guide to Brain Penetrance and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edicotinib (also known as JNJ-40346527) is a potent and selective, orally active inhibitor of the colony-stimulating factor-1 receptor (CSF-1R).[1] CSF-1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system (CNS).[2] Its role in neuroinflammation has made it a compelling target for therapeutic intervention in a range of neurodegenerative disorders. A critical attribute for any CNS-targeted therapeutic is its ability to effectively cross the blood-brain barrier (BBB) and achieve sufficient concentrations at the site of action. This technical guide provides a comprehensive overview of the available preclinical data on the brain penetrance and distribution of this compound, details the experimental methodologies for assessing these parameters, and visualizes the key pathways and processes involved.
Quantitative Data on Brain Penetrance
The available quantitative data on this compound's brain penetrance comes from a preclinical study in a mouse model of prion disease (ME7). This model is characterized by significant neuroinflammation and microglial activation.
Table 1: Brain Penetrance of this compound in ME7 Prion-Diseased Mice
| Parameter | Value | Animal Model | Dosing Regimen | Source |
| Brain-to-Plasma (T/P) Ratio | 0.5 - 1 | ME7 Prion-Diseased Mice | 3, 10, 30, and 100 mg/kg for 5 days | Mancuso et al., 2019 |
| EC50 (Microglial Proliferation Inhibition) - Brain | 69 ng/g | ME7 Prion-Diseased Mice | 3, 10, 30, and 100 mg/kg for 5 days | [1] |
| EC50 (Microglial Proliferation Inhibition) - Plasma | 196 ng/ml | ME7 Prion-Diseased Mice | 3, 10, 30, and 100 mg/kg for 5 days | [1] |
Note: It is important to consider that the blood-brain barrier integrity can be compromised in disease models, which may influence drug penetration. Brain penetrance data in healthy, wild-type animals would provide a more complete picture of this compound's intrinsic ability to cross an intact BBB. Data on the unbound fraction of this compound in brain (fu,brain) and plasma (fu,plasma), which are required to calculate the unbound brain-to-plasma ratio (Kp,uu), are not currently available in the public domain.
Experimental Protocols
The following sections detail the typical methodologies employed to determine the brain penetrance and distribution of a small molecule inhibitor like this compound. While specific, detailed protocols for this compound have not been fully published, these descriptions are based on standard and widely accepted practices in the field.
In Vivo Brain Penetrance Assessment
This protocol outlines the general steps for determining the concentration of a test compound in the brain and plasma of rodents.
-
Animal Model and Dosing:
-
Select an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats). For disease-specific studies, a relevant model such as the ME7 prion mouse model is used.
-
Administer this compound via the intended clinical route, typically oral gavage, at various dose levels (e.g., 3, 10, 30, 100 mg/kg).
-
Include a vehicle-treated control group.
-
-
Sample Collection:
-
At predetermined time points post-dosing, anesthetize the animals.
-
Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Excise the brain and rinse with cold saline. The brain can be dissected into specific regions if regional distribution is being assessed.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Bioanalysis:
-
Extract this compound from plasma and brain homogenate samples using techniques like protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The lower limit of quantification for this compound in the brain has been reported as 10 ng/g.
-
In Vitro Brain Tissue Binding Assay (Equilibrium Dialysis)
This assay determines the fraction of a drug that is unbound to brain tissue (fu,brain), a critical parameter for understanding the pharmacologically active concentration in the brain.[][4]
-
Preparation of Brain Homogenate:
-
Homogenize brain tissue from the chosen species (e.g., mouse, rat) in a buffer to a specific dilution (e.g., 1:9 w/v).
-
-
Equilibrium Dialysis:
-
Use a multi-well equilibrium dialysis apparatus with a semipermeable membrane.
-
Add the brain homogenate spiked with this compound to one side of the membrane and buffer to the other side.
-
Incubate the plate with gentle shaking until equilibrium is reached (typically several hours).
-
-
Quantification:
-
After incubation, collect samples from both the brain homogenate and buffer chambers.
-
Determine the concentration of this compound in each sample by HPLC-MS/MS.
-
-
Calculation of fu,brain:
-
The fraction unbound in the brain homogenate (fu,homogenate) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the homogenate chamber.
-
The fraction unbound in the brain tissue (fu,brain) is then calculated by correcting for the dilution of the brain homogenate.
-
In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
This assay provides an initial assessment of a compound's ability to cross the BBB.[5][6]
-
Cell Culture:
-
Culture brain endothelial cells (e.g., primary cells or immortalized cell lines) on a microporous membrane of a Transwell insert.
-
Often, co-culture with astrocytes and pericytes on the basolateral side is performed to create a more physiologically relevant model.
-
-
Barrier Integrity Measurement:
-
Assess the integrity of the cell monolayer by measuring the Trans-Endothelial Electrical Resistance (TEER) and the permeability of a fluorescent marker that does not readily cross the BBB (e.g., Lucifer yellow).
-
-
Permeability Assessment:
-
Add this compound to the apical (blood-facing) side of the Transwell.
-
At various time points, collect samples from the basolateral (brain-facing) side.
-
Determine the concentration of this compound in the collected samples using HPLC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated based on the rate of appearance of the compound in the basolateral chamber over time.
-
Visualizations
CSF-1R Signaling Pathway in Microglia
The following diagram illustrates the key components of the CSF-1R signaling cascade in microglia, which is the primary target of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain Tissue Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 6. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Edicotinib's Kinase Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Edicotinib's kinase selectivity. This compound (also known as JNJ-40346527) is a potent and orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key regulator of macrophage and microglial cell survival, proliferation, and differentiation.[1][2][3] Understanding its kinase selectivity is paramount for predicting its therapeutic efficacy and potential off-target effects.
Quantitative Kinase Inhibition Profile
This compound demonstrates high potency for its primary target, CSF-1R, with an IC50 value in the low nanomolar range. Its selectivity has been characterized against other closely related kinases, such as KIT and FLT3, revealing a favorable selectivity profile.[1][2]
| Kinase Target | IC50 (nM) | Selectivity vs. CSF-1R (Fold) |
| CSF-1R | 3.2 | 1 |
| KIT | 20 | 6.25 |
| FLT3 | 190 | 59.38 |
Note: A comprehensive, publicly available kinome-wide selectivity screen (e.g., KINOMEscan) for this compound has not been identified in the reviewed literature. The data presented here is based on published targeted kinase inhibition assays.
Experimental Protocols
In Vitro CSF-1R and Downstream ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines a method to assess the inhibitory activity of this compound on CSF-1R and the downstream signaling protein ERK1/2 in a cellular context.[4][5][6]
Objective: To determine the dose-dependent inhibition of CSF-1 induced phosphorylation of CSF-1R and ERK1/2 by this compound in N13 murine microglial cells.
Materials:
-
N13 murine microglial cells
-
This compound (JNJ-40346527)
-
Recombinant murine CSF-1
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CSF-1R (Tyr723)
-
Rabbit anti-total CSF-1R
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Loading control antibody (e.g., anti-β-actin)
-
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture N13 murine microglial cells in appropriate media and conditions.
-
Serum-starve the cells for a specified period (e.g., 4 hours) to reduce basal signaling.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with recombinant murine CSF-1 (e.g., 100 ng/mL) for a short duration (e.g., 10 minutes) to induce receptor phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Signaling Pathways and Experimental Workflow
CSF-1R Signaling Pathway
Upon ligand (CSF-1 or IL-34) binding, CSF-1R dimerizes and autophosphorylates on multiple tyrosine residues. This activation initiates several downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for cell survival, proliferation, and differentiation. This compound, as a CSF-1R inhibitor, blocks these downstream signals.
Caption: this compound inhibits the CSF-1R signaling pathway.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates the workflow for characterizing the in vitro kinase selectivity of this compound.
Caption: Workflow for in vitro kinase selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ChemGood [chemgood.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Edicotinib In Vitro Assay Protocols for Microglia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edicotinib (also known as JNJ-40346527) is a potent and selective, orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] CSF-1R signaling is crucial for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system. Dysregulation of microglial function is implicated in various neurodegenerative diseases. This compound's ability to modulate microglial activity makes it a valuable tool for research and a potential therapeutic agent. These application notes provide detailed protocols for assessing the in vitro effects of this compound on microglia.
Mechanism of Action
This compound selectively inhibits the tyrosine kinase activity of CSF-1R.[1] Binding of the ligands CSF-1 and IL-34 to CSF-1R triggers receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the ERK1/2 pathway, which promotes microglial proliferation and survival. This compound blocks this initial phosphorylation step, thereby inhibiting downstream signaling and limiting microglia proliferation and activation.[2]
Figure 1: this compound's mechanism of action on the CSF-1R signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro potency and effects of this compound on microglia.
| Parameter | Value | Cell Line | Reference |
| IC50 (CSF-1R) | 3.2 nM | - | [1] |
| IC50 (c-KIT) | 20 nM | - | [1] |
| IC50 (FLT3) | 190 nM | - | [1] |
| IC50 (CSF-1R Phosphorylation) | 18.6 - 22.5 nM | N13 murine microglia | [2][3] |
Table 1: In Vitro Potency of this compound.
| Assay | This compound Concentration | Duration | Effect | Cell Line | Reference |
| CSF-1R & ERK1/2 Phosphorylation | 0.1 nM - 1 µM | 24 hours | Dose-dependent decrease in phosphorylation | N13 murine microglia | [1][2] |
| CSF-1R Phosphorylation Inhibition | > 10 nM | 30 min pre-incubation | Significant inhibition | N13 murine microglia | [2][3] |
Table 2: Summary of this compound In Vitro Effects on Microglia.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on microglia in vitro.
CSF-1R and ERK1/2 Phosphorylation Assay (Western Blot)
This protocol determines the inhibitory effect of this compound on CSF-1 induced phosphorylation of CSF-1R and its downstream effector, ERK1/2.
Figure 2: Workflow for CSF-1R and ERK1/2 phosphorylation assay.
Materials:
-
N13 murine microglial cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound (JNJ-40346527)
-
Recombinant murine CSF-1
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-CSF-1R, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin or GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Seed N13 microglia in 6-well plates and culture until they reach 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 4 hours.
-
This compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle (DMSO) for 30 minutes.[4]
-
CSF-1 Stimulation: Add recombinant CSF-1 to a final concentration of 100 ng/mL to the respective wells and incubate for 5 minutes.[4]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Microglia Proliferation Assay
This assay measures the effect of this compound on microglia proliferation, which is dependent on CSF-1R signaling.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2, N13)
-
Culture medium
-
This compound
-
Recombinant CSF-1 (optional, to stimulate proliferation)
-
BrdU or EdU labeling reagent and detection kit, or Ki-67 antibody
-
Plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed microglia in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control and a positive control for proliferation (e.g., CSF-1).
-
Incubation: Incubate the cells for a period that allows for cell division (e.g., 48-72 hours).
-
Proliferation Measurement:
-
BrdU/EdU Assay: Add the labeling reagent during the last few hours of incubation. Fix, permeabilize, and perform the detection reaction according to the manufacturer's protocol. Measure the signal using a plate reader.
-
Ki-67 Staining: Fix and permeabilize the cells. Stain with an anti-Ki-67 antibody followed by a fluorescently labeled secondary antibody. Analyze the percentage of Ki-67 positive cells by flow cytometry or high-content imaging.
-
-
Data Analysis: Normalize the proliferation in this compound-treated wells to the vehicle-treated control wells.
Microglia Viability/Cytotoxicity Assay
This assay is essential to ensure that the observed effects of this compound are not due to cytotoxicity.
Materials:
-
Microglia
-
Culture medium
-
This compound
-
Viability assay reagent (e.g., MTT, PrestoBlue, or a live/dead staining kit)
-
Plate reader or microscope
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the proliferation assay.
-
Incubation: Incubate for the same duration as the functional assays being performed.
-
Viability Measurement:
-
MTT/PrestoBlue: Add the reagent to the wells and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.
-
Live/Dead Staining: Stain the cells with reagents such as Calcein-AM and Ethidium Homodimer-1. Image the wells using a fluorescence microscope and quantify the number of live and dead cells.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control.
Cytokine Release Assay
This protocol assesses the effect of this compound on the release of pro-inflammatory cytokines from activated microglia.
Materials:
-
Microglia
-
Culture medium
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound
-
ELISA or multiplex immunoassay kit (e.g., for TNF-α, IL-1β, IL-6)
Procedure:
-
Cell Seeding: Plate microglia in a 24- or 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus (e.g., LPS at 100 ng/mL) to the wells and incubate for an appropriate time to induce cytokine release (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the culture supernatant.
-
Cytokine Measurement: Measure the concentration of cytokines in the supernatant using an ELISA or multiplex immunoassay kit according to the manufacturer's protocol.
-
Data Analysis: Plot the cytokine concentrations against the this compound concentrations to determine its effect on inflammatory responses.
Conclusion
These protocols provide a framework for the in vitro characterization of this compound's effects on microglia. By assessing its impact on CSF-1R signaling, proliferation, viability, and inflammatory responses, researchers can gain valuable insights into its mechanism of action and potential therapeutic applications in neuroinflammatory and neurodegenerative diseases. It is recommended to optimize reagent concentrations and incubation times for the specific microglial cell type and experimental conditions being used.
References
JNJ-40346527 Cell-Based Assay Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40346527 is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1] CSF-1R plays a crucial role in the regulation, differentiation, proliferation, and survival of macrophages and their precursors.[2][3] Dysregulation of the CSF-1R signaling pathway has been implicated in various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[4][5] In the context of oncology, CSF-1R signaling can promote the survival and proliferation of tumor cells that aberrantly express the receptor and can also modulate the tumor microenvironment by influencing tumor-associated macrophages (TAMs) to adopt a pro-tumoral M2-like phenotype.[6] JNJ-40346527 has been shown to reduce the viability of Hodgkin lymphoma cell lines that express CSF-1R.[6]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of JNJ-40346527 and other CSF-1R inhibitors. The described assays are designed to assess the inhibitor's effect on CSF-1R signaling, cell proliferation, and macrophage differentiation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of JNJ-40346527
| Target/Process | Cell Line | Assay Type | IC50 | Reference |
| CSF-1R | - | Kinase Assay | 3.2 nM | [1] |
| KIT | - | Kinase Assay | 20 nM | [1] |
| FLT3 | - | Kinase Assay | 190 nM | [1] |
| CSF-1R Phosphorylation | N13 Microglial Cells | Western Blot | 18.6 nM | [1][4] |
| ERK1/2 Phosphorylation | N13 Microglial Cells | Western Blot | 22.5 nM | [1][4] |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Simplified CSF-1R signaling pathway and the inhibitory action of JNJ-40346527.
Figure 2: A generalized workflow for conducting cell-based assays with JNJ-40346527.
Experimental Protocols
CSF-1R Signaling Inhibition: Phosphorylation Assay
This protocol details the assessment of JNJ-40346527's ability to inhibit CSF-1 induced phosphorylation of CSF-1R and downstream signaling proteins like ERK1/2 via Western Blot.
Materials:
-
N13 murine microglial cells (or other CSF-1R expressing cell lines like Mono-Mac 1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
JNJ-40346527
-
Recombinant human or murine CSF-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-beta-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Plate N13 cells in 6-well plates and grow to 70-80% confluency.
-
Serum starve the cells for 4 hours in serum-free medium prior to treatment.[4]
-
Pre-treat cells with varying concentrations of JNJ-40346527 (e.g., 0.1 nM to 1000 nM) for 30 minutes.[4]
-
Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for 5-10 minutes.[4][7]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.[7]
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Plot the dose-response curve to determine the IC50 of JNJ-40346527 for inhibition of phosphorylation.
-
Cell Proliferation/Viability Assay
This protocol describes how to measure the effect of JNJ-40346527 on the proliferation of CSF-1 dependent cells, such as the M-NFS-60 cell line, using an MTT or MTS assay.
Materials:
-
M-NFS-60 cells (ATCC CRL-1838)
-
Complete growth medium (RPMI-1640, 10% FBS, 0.05 mM 2-mercaptoethanol, and 62 ng/mL human recombinant M-CSF).
-
JNJ-40346527
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of JNJ-40346527 in complete growth medium.
-
Add the compound dilutions to the respective wells. Include vehicle-only control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT/MTS Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value of JNJ-40346527.
-
Macrophage Differentiation Assay
This protocol provides a method to assess the impact of JNJ-40346527 on the differentiation of human peripheral blood monocytes into macrophages.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque for PBMC isolation
-
CD14 MicroBeads for monocyte enrichment
-
RPMI-1640 with 10% FBS and penicillin/streptomycin
-
Recombinant human M-CSF (e.g., 50 ng/mL)
-
JNJ-40346527
-
6-well tissue culture plates
-
Flow cytometry antibodies (e.g., anti-CD14, anti-CD68, anti-CD163, anti-CD206)
-
Flow cytometer
Protocol:
-
Monocyte Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS) with CD14 MicroBeads.
-
-
Macrophage Differentiation:
-
Plate the isolated monocytes in 6-well plates in complete RPMI-1640 medium.
-
To induce differentiation into M2-like macrophages, add M-CSF (50 ng/mL) to the culture medium.
-
Concurrently, treat the cells with different concentrations of JNJ-40346527 or a vehicle control.
-
Culture the cells for 6-7 days, replenishing the medium with fresh cytokines and inhibitor every 2-3 days.[10]
-
-
Analysis of Macrophage Markers:
-
After the differentiation period, harvest the cells.
-
Stain the cells with fluorescently labeled antibodies against macrophage surface markers (e.g., CD68 for general macrophages, CD163 and CD206 for M2-like macrophages).
-
Analyze the expression of these markers using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells expressing specific macrophage markers in the presence and absence of JNJ-40346527.
-
Assess for a dose-dependent inhibition of M2 marker expression.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of JNJ-40346527 and other CSF-1R inhibitors. By employing these assays, researchers can effectively evaluate the potency and cellular mechanism of action of such compounds, which is essential for their preclinical and clinical development in oncology and other therapeutic areas.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PathScan® RP Phospho-CSF-1R/M-CSF-R (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withholding of M-CSF Supplement Reprograms Macrophages to M2-Like via Endogenous CSF-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20090197293A1 - Novel use of an indicator cell line for bioassay - Google Patents [patents.google.com]
- 9. physiology.elte.hu [physiology.elte.hu]
- 10. In vitro differentiation of Macrophages from Monocytes via M-CSF | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Edicotinib Administration in Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Edicotinib (JNJ-40346527), a selective colony-stimulating factor 1 receptor (CSF1R) inhibitor, in preclinical mouse models of Alzheimer's disease. The following sections detail the mechanism of action, experimental protocols, and key findings from studies utilizing this compound to modulate microglial activity and its impact on neurodegeneration.
Mechanism of Action
This compound is a potent, orally active, and brain-penetrant inhibitor of CSF1R with an IC50 of 3.2 nM.[1][2] CSF1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system.[3][4] In the context of Alzheimer's disease, the CSF1R signaling pathway is often upregulated, leading to increased microglial proliferation.[5][6] By inhibiting CSF1R, this compound blocks downstream signaling pathways, including the activation of ERK1/2, thereby reducing microglial proliferation and modifying their phenotype.[1][7] This modulation of microglia has been shown to attenuate tau-induced neurodegeneration and improve functional outcomes in mouse models.[1]
Signaling Pathway
The binding of ligands such as CSF1 and IL-34 to CSF1R triggers the dimerization and autophosphorylation of the receptor. This activation initiates intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for microglial survival and proliferation. This compound's inhibition of CSF1R phosphorylation blocks these downstream effects.
References
- 1. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - ORKA (beta) [oxfordhealth.nhs.uk]
- 3. Soluble CSF1R promotes microglial activation and amyloid clearance in alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Studies on Colony Stimulating Factor Receptor-1 and Ligands Colony Stimulating Factor-1 and Interleukin-34 in Alzheimer's Disease Brains and Human Microglia [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. CSF1R: A Specific Target to Fight Inflammation in Alzheimer' | Neuroscience [labroots.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Detection of p-CSF-1R Inhibition by Edicotinib via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Colony-stimulating factor 1 receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors.[1][2][3] Dysregulation of the CSF-1/CSF-1R signaling pathway is implicated in various diseases, including cancer and inflammatory disorders, making it a key therapeutic target.[2][4] Edicotinib (JNJ-40346527) is a potent and selective, orally active inhibitor of CSF-1R with an IC50 of 3.2 nM.[5][6] It effectively blocks the tyrosine kinase activity of CSF-1R, thereby inhibiting its autophosphorylation and downstream signaling.[2][5][7]
This document provides a detailed protocol for performing a Western blot to detect the phosphorylation status of CSF-1R in cells treated with this compound. This method is essential for verifying the on-target effect of the drug and for dose-response studies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CSF-1R signaling pathway and the experimental workflow for the Western blot protocol.
Caption: CSF-1R signaling pathway and inhibition by this compound.
Caption: Western blot experimental workflow.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Culture cells expressing CSF-1R (e.g., macrophage cell lines) in appropriate media and conditions until they reach 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours prior to treatment.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM, 1, 10 µM) for a predetermined time (e.g., 1-24 hours). A 10 µM concentration of this compound has been shown to completely inhibit CSF-1R phosphorylation.[7]
-
For positive control, stimulate cells with CSF-1 (e.g., 25-100 ng/mL) for a short period (e.g., 5-15 minutes) before lysis.
Cell Lysis
Note: Perform all steps on ice with ice-cold buffers to prevent dephosphorylation and protein degradation.[8]
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9]
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[8][9] A common lysis buffer is RIPA buffer, but other options are available.[8] For phosphorylated proteins, a buffer containing 1% SDS can also be effective.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate the lysate on ice for 20-30 minutes with occasional vortexing.[9]
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
Accurate protein quantification is crucial for comparing protein levels between samples.[11][12][13]
-
Determine the protein concentration of each lysate using a standard protein assay such as the Bicinchoninic Acid (BCA) or Bradford assay.[11][12] The BCA assay is often preferred as it is compatible with most detergents commonly found in lysis buffers.[14]
-
Prepare a standard curve using a known protein standard, such as bovine serum albumin (BSA).
-
Based on the calculated concentrations, normalize the samples to the same protein concentration with lysis buffer and loading buffer. For most Western blots, loading 1-10 µg of protein per well is recommended to ensure the signal is within the linear range for detection.[15]
SDS-PAGE and Protein Transfer
-
Denature the protein samples by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.
-
Load equal amounts of protein into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of CSF-1R (approximately 150-175 kDa).
-
Run the gel until adequate separation of the proteins is achieved.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. PVDF membranes are often recommended for stripping and reprobing.[16]
Immunoblotting
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for phosphorylated CSF-1R (p-CSF-1R) overnight at 4°C with gentle agitation. The antibody should be diluted in 5% BSA in TBST.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.[16]
Stripping and Reprobing
To ensure equal protein loading and to determine the total amount of CSF-1R, the membrane can be stripped and reprobed.[16][17][18]
-
Wash the membrane in TBST after chemiluminescent detection.
-
Incubate the membrane in a stripping buffer. There are mild and harsh stripping protocols available depending on the affinity of the primary antibody.[16][19] A common stripping buffer contains β-mercaptoethanol, SDS, and Tris-HCl.[17]
-
Wash the membrane extensively with TBST to remove the stripping buffer.[19]
-
Block the membrane again as described in section 3.5.1.
-
Incubate the membrane with a primary antibody for total CSF-1R.
-
Follow the subsequent steps for washing, secondary antibody incubation, and detection.
-
The membrane can be stripped and reprobed again for a loading control protein, such as β-actin or GAPDH.
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and structured format to allow for easy comparison.
| Treatment Group | This compound Conc. | p-CSF-1R Signal (Normalized) | Total CSF-1R Signal (Normalized) | Loading Control Signal |
| Untreated Control | 0 nM | |||
| This compound | 1 nM | |||
| This compound | 10 nM | |||
| This compound | 100 nM | |||
| This compound | 1 µM | |||
| This compound | 10 µM | |||
| CSF-1 Stimulated | 0 nM |
Signal intensities should be quantified using densitometry software. The p-CSF-1R and total CSF-1R signals should be normalized to the loading control.
Recommended Reagents and Concentrations
| Reagent | Supplier | Catalog # | Recommended Dilution/Concentration |
| Anti-p-CSF-1R (Tyr723) Antibody | Cell Signaling Technology | #3151 | 1:1000 for Western Blotting |
| Anti-p-CSF-1R (Tyr809) Antibody | Cell Signaling Technology | #3154 | 1:1000 for Western Blotting[20] |
| Anti-CSF-1R Antibody | Thermo Fisher Scientific | PA5-25974 | 1:2000 for Western Blotting[21] |
| Anti-CSF-1R Antibody | Abcam | ab221684 | 1:1000 for Western Blotting |
| Anti-β-actin Antibody | Santa Cruz Biotechnology | sc-47778 | 1:1000 - 1:10,000 for Western Blotting |
| HRP-conjugated anti-rabbit IgG | Various | Typically 1:2000 - 1:10,000 | |
| HRP-conjugated anti-mouse IgG | Various | Typically 1:2000 - 1:10,000 | |
| Protease Inhibitor Cocktail | Various | As per manufacturer's instructions | |
| Phosphatase Inhibitor Cocktail | Various | As per manufacturer's instructions |
Disclaimer: This protocol provides a general guideline. Optimization of conditions such as antibody concentrations, incubation times, and this compound treatment duration may be necessary for specific cell lines and experimental setups.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. stratech.co.uk [stratech.co.uk]
- 9. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. licorbio.com [licorbio.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Guide to western blot quantification | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 16. abcam.com [abcam.com]
- 17. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. blog.addgene.org [blog.addgene.org]
- 20. Phospho-CSF-1R/M-CSF-R (Tyr809) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. CSF1R Polyclonal Antibody (PA5-25974) [thermofisher.com]
Application Note: Flow Cytometric Analysis of Microglial Response to Edicotinib Treatment
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis and the pathogenesis of neurodegenerative diseases. Their activation and proliferation are tightly regulated, in part, by the colony-stimulating factor 1 receptor (CSF-1R) signaling pathway.[1][2] Edicotinib (JNJ-40346527) is a potent and selective inhibitor of CSF-1R tyrosine kinase.[3] By blocking this pathway, this compound has been shown to limit microglial expansion and proliferation.[3] This application note provides a detailed protocol for the analysis of this compound-treated microglia using flow cytometry, a powerful technique for single-cell analysis of heterogeneous cell populations.
This document outlines the methodology for in vitro treatment of microglia with this compound, subsequent cell preparation, and multiparametric flow cytometry analysis to assess the drug's impact on microglial viability, proliferation, and activation status. The provided protocols and expected outcomes will be valuable for researchers in neuroimmunology, drug discovery, and neurodegenerative disease research.
Materials and Methods
Experimental Workflow
The overall experimental workflow for the flow cytometry analysis of this compound-treated microglia is depicted below.
References
- 1. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 2. Frontiers | CSF1R Ligands IL-34 and CSF1 Are Differentially Required for Microglia Development and Maintenance in White and Gray Matter Brain Regions [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Edicotinib Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edicotinib (also known as JNJ-40346527) is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key signaling pathway involved in the proliferation, differentiation, and survival of macrophages and microglia.[1][2][3] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments. Adherence to this protocol will ensure the accurate and reproducible application of this compound in preclinical research settings.
Chemical Properties and Solubility
A comprehensive understanding of this compound's chemical properties is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₅N₅O₂ | [2] |
| Molecular Weight | 461.6 g/mol | [2] |
| CAS Number | 1142363-52-7 | [2] |
| Solubility | DMSO: 92 mg/mL (199.3 mM) | [2] |
| Ethanol: 92 mg/mL | [2] | |
| Water: Insoluble | [2] |
This compound Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.616 mg of this compound.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. To prepare a 10 mM solution with 4.616 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1] A Safety Data Sheet for this compound indicates that no special hazards are associated with the compound under normal handling conditions.[4]
Stability:
| Storage Temperature | Stability | Reference |
| -20°C in solvent | Up to 1 month | [2] |
| -80°C in solvent | Up to 1 year | [2] |
| -20°C as powder | Up to 3 years | [2] |
Experimental Workflow for Cell Treatment
The following diagram illustrates a typical workflow for treating cultured cells with an this compound stock solution.
Caption: Workflow for preparing and applying this compound to cell cultures.
Mechanism of Action: CSF-1R Signaling Pathway Inhibition
This compound exerts its biological effects by inhibiting the autophosphorylation of CSF-1R, which in turn blocks downstream signaling cascades that promote cell survival and proliferation. The simplified signaling pathway is depicted below.
References
Application Notes and Protocols for Microglia Depletion in Organotypic Slice Cultures Using JNJ-40346527
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), are critically involved in brain development, homeostasis, and the pathogenesis of various neurological disorders.[1][2][3][4] Understanding their precise roles often requires experimental models where their population can be selectively manipulated. Organotypic slice cultures, which preserve the complex cellular architecture and synaptic connectivity of the brain in an ex vivo setting, offer a valuable platform for such studies.[3][5][6][7][8] JNJ-40346527 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[9][10][11][12][13] CSF1R signaling is essential for the survival, proliferation, and differentiation of microglia.[1][2][14][15] Inhibition of CSF1R leads to the rapid depletion of microglia, providing a powerful tool for investigating the consequences of their absence and for studying the process of microglial repopulation.[2][5][14][15] These application notes provide detailed protocols for the use of JNJ-40346527 to deplete microglia in organotypic brain slice cultures.
Mechanism of Action
JNJ-40346527 is a small molecule inhibitor that targets the tyrosine kinase activity of CSF1R.[9] The binding of CSF1R ligands, such as CSF1 and IL-34, to the receptor is crucial for microglial survival and proliferation.[1][15][16] Upon ligand binding, CSF1R dimerizes and autophosphorylates, initiating downstream signaling cascades, including the PI3K/Akt and ERK1/2 pathways, which promote cell survival.[1][9] JNJ-40346527 blocks this autophosphorylation, thereby inhibiting the downstream survival signals and leading to the elimination of microglia which are highly dependent on this pathway.[9][14]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy and characteristics of JNJ-40346527 and other CSF1R inhibitors.
Table 1: In Vitro Efficacy of JNJ-40346527
| Parameter | Cell Line | Concentration | Effect | Reference |
| CSF1R Phosphorylation Inhibition | N13 murine microglia | >10 nM | Dose-dependent decrease | [9][10][11] |
| ERK1/2 Phosphorylation Inhibition | N13 murine microglia | >10 nM | Dose-dependent decrease | [9][10][11] |
| IC50 | N13 murine microglia | 18.6 - 22.5 nM | Inhibition of CSF1R phosphorylation | [9][11] |
Table 2: In Vivo Effects of JNJ-40346527 in Mice
| Parameter | Model | Dose | Effect | Reference |
| Microglial Proliferation Inhibition | ME7 prion mice | 3 mg/kg | Significant inhibition | [9] |
| Microglial Proliferation Inhibition | ME7 prion mice | 30 mg/kg | ~80% inhibition | [9] |
| Microglial Number | Naïve mice | < 100 mg/kg (5 days) | No significant change | [9] |
| Microglial Number | Naïve mice | 100 mg/kg (5 days) | Significant reduction | [9] |
| Patrolling Blood Monocytes | Naïve mice | All doses tested | Up to 50% depletion | [9] |
Table 3: Microglia Depletion in Organotypic Slice Cultures with other CSF1R Inhibitors
| Inhibitor | Concentration | Duration | Depletion Efficiency | Reference |
| PLX3397 | 1 µM | 10 days | >90% | [5] |
| PLX5622 | 1 µM | 3 days | >90% | [6] |
Experimental Protocols
Protocol 1: Preparation of Organotypic Brain Slice Cultures
This protocol is adapted from methodologies described for murine brain slice cultures.[6][8]
Materials:
-
P1-P3 mouse pups[8]
-
Agarose (3% w/v in sterile, nuclease-free water)[8]
-
Artificial cerebrospinal fluid (ACSF), ice-cold and sterile[8]
-
Dissection medium (e.g., DMEM + 1% HEPES), ice-cold and sterile[6]
-
Culture medium: specific formulation can vary, but a common base is MEM supplemented with horse serum and other nutrients.
-
6-well culture plates[8]
-
Sterile dissection tools
-
CO2 incubator (37°C, 5% CO2)[8]
Procedure:
-
Humanely euthanize P1-P3 mouse pups in accordance with institutional guidelines.
-
Under sterile conditions, decapitate the pups and dissect the brains. Remove the cerebellum.[6]
-
Embed the brain in a block of 3% low-melting-point agarose.[8]
-
Mount the agarose block onto the vibratome stage.
-
Submerge the block in ice-cold, sterile ACSF or dissection medium.[6][8]
-
Transfer the slices to a petri dish containing ice-cold, sterile ACSF.
-
Carefully select intact slices and transfer them onto the membranes of Millicell culture inserts (typically 2 slices per insert).[8]
-
Place the inserts into 6-well plates containing pre-warmed culture medium. Ensure the medium does not cover the top of the slice.
-
Incubate the slices at 37°C in a 5% CO2 humidified incubator.[8]
-
Allow the slices to stabilize for a period of time (e.g., 24-48 hours) before initiating experimental treatments. The initial period after slicing is associated with an inflammatory response that subsides over time.[3][7][17] A 2-week stabilization period may be optimal for some studies.[3][7][17]
Protocol 2: Microglia Depletion using JNJ-40346527
This protocol is based on effective concentrations of JNJ-40346527 in vitro and protocols for other CSF1R inhibitors in slice cultures.
Materials:
-
Organotypic brain slice cultures (prepared as in Protocol 1)
-
JNJ-40346527
-
DMSO (for stock solution)
-
Culture medium
Procedure:
-
Prepare a stock solution of JNJ-40346527 in DMSO.
-
Determine the desired final concentration of JNJ-40346527. Based on the in vitro IC50 of 18.6-22.5 nM for CSF1R phosphorylation inhibition, a starting concentration range of 100 nM to 1 µM is recommended for initial optimization.[9][11] Other CSF1R inhibitors have been used effectively at 1 µM in slice cultures.[5][6]
-
Dilute the JNJ-40346527 stock solution in fresh culture medium to the final desired concentration. Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Replace the medium in the wells containing the slice cultures with the JNJ-40346527-containing medium or the vehicle control medium.
-
Incubate the slices for a duration sufficient to induce microglia depletion. Based on studies with other CSF1R inhibitors, a treatment period of 3-10 days should be effective.[5][6] A time-course experiment is recommended to determine the optimal duration.
-
Change the medium every 2-3 days with fresh JNJ-40346527-containing or vehicle control medium.
-
At the end of the treatment period, slices can be harvested for analysis (e.g., immunohistochemistry for Iba1, flow cytometry, or gene expression analysis for microglial markers like Aif1 (Iba1), Tmem119, and Cx3cr1).[5][6]
Protocol 3: Assessment of Microglia Depletion
A. Immunohistochemistry
-
Fix the slice cultures (e.g., with 4% paraformaldehyde).
-
Perform immunostaining for a microglia-specific marker such as Iba1 or TMEM119.
-
Counterstain with a nuclear marker (e.g., DAPI).
-
Image the slices using fluorescence or confocal microscopy.
-
Quantify the number of Iba1-positive cells per unit area to determine the extent of depletion.
B. Gene Expression Analysis (RT-qPCR)
-
Harvest RNA from the slice cultures.
-
Perform reverse transcription to generate cDNA.
-
Use qPCR to quantify the expression levels of microglia-specific genes (Aif1, Tmem119, Cx3cr1, Trem2).[5][6]
-
Normalize the expression to a housekeeping gene.
-
Compare the expression levels in JNJ-40346527-treated slices to vehicle-treated controls. A significant reduction in the expression of these markers indicates successful microglia depletion.[5][6]
Visualizations
Signaling Pathway of CSF1R and Inhibition by JNJ-40346527
Caption: CSF1R signaling pathway and the inhibitory action of JNJ-40346527.
Experimental Workflow for Microglia Depletion
Caption: Experimental workflow for microglia depletion in organotypic slice cultures.
References
- 1. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 2. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Organotypic Brain Slice Culture Microglia Exhibit Molecular Similarity to Acutely-Isolated Adult Microglia and Provide a Platform to Study Neuroinflammation [frontiersin.org]
- 4. escholarship.org [escholarship.org]
- 5. Microglial depletion and repopulation in brain slice culture normalizes sensitized proinflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Depletion of Microglia in an Ex Vivo Brain Slice Culture Model of West Nile Virus Infection Leads to Increased Viral Titers and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organotypic Brain Slice Culture Microglia Exhibit Molecular Similarity to Acutely-Isolated Adult Microglia and Provide a Platform to Study Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A novel organotypic cortical slice culture model for traumatic brain injury: molecular changes induced by injury and mesenchymal stromal cell secretome treatment [frontiersin.org]
- 9. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: JNJ-40346527 Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of JNJ-40346527 to minimize off-target effects during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of JNJ-40346527 and what are its known off-targets?
JNJ-40346527, also known as Edicotinib, is a potent and selective inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R) tyrosine kinase, with an IC50 of 3.2 nM.[1][2] At higher concentrations, it can exhibit inhibitory effects on other kinases, primarily KIT (IC50 = 20 nM) and FMS-like tyrosine kinase 3 (FLT3) (IC50 = 190 nM).[1][2] Understanding the concentration-dependent activity on these targets is crucial for designing experiments and interpreting results.
Q2: What are the expected on-target effects of JNJ-40346527 in cell-based assays?
The primary on-target effect of JNJ-40346527 is the inhibition of CSF-1R signaling. This can be observed through several key cellular readouts:
-
Reduced CSF-1R Phosphorylation: A dose-dependent decrease in the phosphorylation of CSF-1R upon stimulation with its ligand, CSF-1.
-
Inhibition of Downstream Signaling: Attenuation of downstream signaling pathways, such as the phosphorylation of ERK1/2.[1]
-
Functional Consequences: Inhibition of macrophage survival, proliferation, and differentiation.[3] In preclinical models, this has been shown to reduce the recruitment of inflammatory macrophages.[3][4]
Q3: What potential off-target effects should I be aware of when using JNJ-40346527?
Given its inhibitory activity against KIT and FLT3 at higher concentrations, researchers should be mindful of the following potential off-target effects:
-
Impact on Hematopoietic Cells: Inhibition of c-Kit can impair the function of erythroid and myeloid progenitor cells, potentially leading to myelosuppression.[5]
-
Effects on Mast Cells: c-Kit is crucial for mast cell development and function. Inhibition can lead to a reduction in mast cell numbers and activity.[6]
-
Alterations in FLT3-driven Processes: Inhibition of FLT3 can affect the proliferation and survival of cells where this receptor is active, particularly relevant in certain hematological malignancy models.[7][8]
Q4: What were the common adverse events observed in clinical trials with JNJ-40346527 that might indicate off-target effects in my preclinical models?
Clinical trials of JNJ-40346527 reported several adverse events that could be relevant to preclinical observations. These include nausea, headache, pyrexia (fever), and elevations in creatine kinase.[9][10] While the direct translation of clinical side effects to in vitro or in vivo models is not always straightforward, unexpected changes in cell metabolism or viability could be investigated with these in mind.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments with JNJ-40346527.
Issue 1: Unexpected Cell Toxicity or Reduced Viability at Intended "On-Target" Concentrations
Possible Cause:
-
Off-target inhibition of KIT: The intended concentration for CSF-1R inhibition might be high enough to significantly inhibit KIT, which is involved in the survival of various cell types, including hematopoietic progenitors and mast cells.[5][6]
-
Cell line sensitivity: The specific cell line being used may have a higher dependence on KIT or other off-target kinases for survival.
Troubleshooting Steps:
-
Confirm On-Target Potency: Perform a dose-response curve measuring CSF-1R phosphorylation to confirm the IC50 in your specific cell system.
-
Assess Off-Target Activity: In parallel, if your cells express KIT, measure the effect of JNJ-40346527 on KIT phosphorylation or a downstream signaling event.
-
Titrate Dosage: Carefully titrate the concentration of JNJ-40346527 to find a window where CSF-1R is effectively inhibited with minimal impact on cell viability.
-
Use a More Selective Inhibitor (if available): As a control, use a more highly selective CSF-1R inhibitor to see if the toxicity is still observed.
-
Rescue Experiment: If you suspect KIT inhibition is the cause, determine if the toxic effects can be rescued by providing downstream signals of the KIT pathway, if feasible for your experimental system.
Issue 2: Lack of Expected Efficacy or Phenotype
Possible Cause:
-
Sub-optimal Inhibitor Concentration: The concentration of JNJ-40346527 may be too low to achieve sufficient inhibition of CSF-1R in your experimental setup.
-
Poor Compound Stability or Bioavailability (in vivo): The compound may not be reaching the target tissue at a high enough concentration.
-
Redundant Signaling Pathways: The biological process you are studying may be regulated by pathways redundant to CSF-1R signaling.
Troubleshooting Steps:
-
Verify Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) or assess CSF-1R phosphorylation in your treated cells or tissues to confirm that JNJ-40346527 is binding to and inhibiting its target.
-
Optimize Dosing Regimen: For in vivo studies, consider adjusting the dose and frequency of administration. Pharmacokinetic analysis can help determine if adequate drug exposure is being achieved.[9]
-
Investigate Downstream Readouts: Measure the phosphorylation of downstream effectors like ERK1/2 to confirm that the signaling pathway is being effectively blocked.[1]
-
Consider Combination Treatments: If redundant pathways are suspected, consider combining JNJ-40346527 with inhibitors of other relevant pathways.
Issue 3: Observed Phenotype Does Not Align with Known CSF-1R Biology
Possible Cause:
-
Off-target inhibition of FLT3 or KIT: The observed phenotype may be a result of inhibiting FLT3 or KIT signaling pathways. For instance, unexpected effects on myeloid cell differentiation could be linked to FLT3 inhibition.[11]
-
Unknown Off-Targets: The compound may have other, as-yet-unidentified off-targets.
Troubleshooting Steps:
-
Comprehensive Kinase Profiling: If resources allow, perform a broad kinase profiling assay to identify other potential off-targets of JNJ-40346527 at the concentration you are using.
-
Use Control Compounds: Compare the phenotype induced by JNJ-40346527 with that of selective KIT and FLT3 inhibitors.
-
Gene Knockdown/Knockout Controls: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of CSF-1R, KIT, and FLT3 to see which knockdown recapitulates the observed phenotype.
-
Dose De-escalation: Determine the minimal concentration of JNJ-40346527 that produces the on-target effect and see if the unexpected phenotype is diminished at this lower dose.
Data Presentation
Table 1: In Vitro Potency of JNJ-40346527 Against Key Kinases
| Target | IC50 (nM) | Reference |
| CSF-1R | 3.2 | [1][2] |
| KIT | 20 | [1][2] |
| FLT3 | 190 | [1][2] |
Table 2: Summary of Dosing and Key Findings from a Phase I/II Clinical Trial
| Daily Dose | Key Pharmacokinetic/Pharmacodynamic Findings | Common Adverse Events | Reference |
| 150 mg | Near dose-proportional exposure up to 450 mg. | Nausea, Headache, Pyrexia | [9][10] |
| 300 mg | Target engagement confirmed (>80% inhibition of CSF-1R phosphorylation). | Nausea, Headache, Pyrexia | [9][10] |
| 450 mg | Exposure plateaued at 600 mg. | Nausea, Headache, Pyrexia | [9][10] |
| 600 mg | Paradoxically lower exposure compared to 450 mg. | Nausea, Headache, Pyrexia | [9][10] |
| 150 mg BID | Sustained inhibition of CSF-1R phosphorylation. | Nausea, Headache, Pyrexia | [10] |
Experimental Protocols
Protocol 1: Measuring CSF-1R Phosphorylation in a Cell-Based Assay
Objective: To determine the in-cell potency of JNJ-40346527 for its primary target, CSF-1R.
Materials:
-
Cells expressing CSF-1R (e.g., macrophage cell lines)
-
JNJ-40346527
-
Recombinant CSF-1 ligand
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Methodology:
-
Cell Culture and Starvation: Plate cells and allow them to adhere. Prior to treatment, starve the cells of serum/growth factors for 4-16 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-incubate the cells with a serial dilution of JNJ-40346527 (e.g., 0.1 nM to 10 µM) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an appropriate concentration of CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce CSF-1R phosphorylation.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-CSF-1R antibody.
-
Strip the membrane and re-probe with the anti-total-CSF-1R antibody to control for protein loading.
-
Develop the blot and quantify the band intensities to determine the ratio of phosphorylated to total CSF-1R at each inhibitor concentration.
-
-
Data Analysis: Plot the percentage of inhibition of CSF-1R phosphorylation against the log of the JNJ-40346527 concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of JNJ-40346527 to CSF-1R in intact cells.
Materials:
-
Cells expressing CSF-1R
-
JNJ-40346527
-
PBS
-
Lysis buffer
-
Western blot or ELISA reagents for CSF-1R detection
Methodology:
-
Cell Treatment: Treat cultured cells with JNJ-40346527 at the desired concentration and a vehicle control for 1-2 hours.
-
Heat Shock: Resuspend the cells in PBS. Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection of Soluble CSF-1R: Collect the supernatant (containing the soluble protein fraction) and analyze the amount of soluble CSF-1R by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble CSF-1R against the temperature for both the vehicle- and JNJ-40346527-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: On-target effect of JNJ-40346527 on the CSF-1R signaling pathway.
Caption: Potential off-target effects of JNJ-40346527 on KIT and FLT3 signaling.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of c-Kit by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [dspace.allegheny.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. | BioWorld [bioworld.com]
- 11. FLT3 tyrosine kinase inhibition modulates PRC2 and promotes differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Edicotinib Variability in Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in cell viability assays involving Edicotinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as JNJ-40346527) is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1][2] Its primary mechanism of action is to block the signaling pathway activated by CSF-1 and IL-34, which are crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[3][4] By inhibiting CSF-1R, this compound can reduce the number and activation of these immune cells, which has implications for various diseases, including certain cancers and inflammatory conditions.[1][5]
Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes?
Inconsistent IC50 values can stem from several factors, ranging from experimental conditions to the inherent properties of the compound and the assay itself.[6][7] Key areas to investigate include:
-
Compound Handling and Solubility: this compound is soluble in DMSO but insoluble in water.[2] Improper dissolution or precipitation of the compound in your culture medium can lead to significant variability.
-
Cell Culture Conditions: Variations in cell density, growth phase, and passage number can all impact the cellular response to a drug.[8][9]
-
Assay Protocol Variability: Inconsistent incubation times, reagent preparation, and pipetting techniques are common sources of error.[9][10]
-
Serum Interactions: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.[6]
-
Off-Target Effects: Although this compound is selective for CSF-1R, it has some inhibitory effects on other kinases like KIT and FLT3 at higher concentrations, which could contribute to variability depending on the cell line used.[1]
Q3: Can the choice of cell viability assay affect my results with this compound?
Yes, the choice of assay can significantly influence the outcome. Different assays measure different aspects of cell health and can be prone to different types of interference.[11]
-
Metabolic Assays (MTT, XTT, MTS, WST-1): These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[11][12] However, if this compound affects cellular metabolism in a way that is independent of cell death, these assays could produce misleading results.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP in a sample, which is a good indicator of metabolically active cells.[13] They are generally considered more sensitive than metabolic assays.[11]
-
Membrane Integrity Assays (e.g., Trypan Blue, LDH release): These assays directly measure cell death by assessing the integrity of the cell membrane.[11]
It is often recommended to use more than one type of assay to confirm results and gain a more complete understanding of the compound's effect.[11]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a common issue that can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid without touching the bottom of the well. Use fresh tips for each replicate.[9] |
| Uneven Cell Seeding | Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension between plating each set of replicates to prevent settling. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS or media.[14] |
| Compound Precipitation | Visually inspect the wells under a microscope after adding this compound to check for any precipitate. If precipitation is observed, consider preparing fresh dilutions or using a different solvent system if compatible with your cells.[1] |
| Bubbles in Wells | Bubbles can interfere with absorbance or luminescence readings.[15] Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can sometimes be removed by gently tapping the plate or using a sterile needle. |
Issue 2: Inconsistent Dose-Response Curves
An inconsistent or non-sigmoidal dose-response curve can make it difficult to determine an accurate IC50 value.
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentrations | Double-check all calculations for your serial dilutions. Prepare fresh stock solutions and dilutions for each experiment to avoid degradation.[9] |
| Suboptimal Incubation Time | The effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your specific cell line and assay.[7] |
| Cell Line Specific Effects | The response to this compound can vary significantly between different cell lines. Ensure the cell line you are using expresses CSF-1R if that is the intended target. |
| Assay Interference | Some compounds can directly interfere with the assay reagents. For example, a colored compound can interfere with colorimetric assays. Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents.[16] |
Experimental Protocols
General Protocol for a Cell Viability Assay (MTT)
This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow the cells to attach.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[2]
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[17]
-
Incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are completely dissolved.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[18]
-
Visualizations
Caption: this compound inhibits the CSF-1R signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pulsus.com [pulsus.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 9. platypustech.com [platypustech.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 14. OUH - Protocols [ous-research.no]
- 15. dojindo.com [dojindo.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mitigating Edicotinib-induced cytotoxicity in primary cell cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Edicotinib in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to primary macrophage or microglia cultures?
A1: At effective concentrations for inhibiting its primary target, the Colony-Stimulating Factor-1 Receptor (CSF-1R), this compound has not been shown to be directly cytotoxic to human primary macrophages. One study demonstrated that even at a concentration of 10 µM, which completely inhibits CSF-1R phosphorylation, this compound did not induce cell death as measured by 7-AAD, Annexin V, and MTT assays[1][2]. The primary function of CSF-1R signaling is to promote the survival, proliferation, and differentiation of myeloid cells[3][4]. Therefore, while inhibition of this pathway is expected to affect these functions, it may not necessarily trigger acute cytotoxicity in established primary cultures under optimal conditions.
Q2: What are the known primary and off-targets of this compound?
A2: this compound is a potent and selective inhibitor of CSF-1R with an IC50 of 3.2 nM. It also exhibits inhibitory effects on other tyrosine kinases, namely KIT (IC50 of 20 nM) and FLT3 (IC50 of 190 nM)[5][6][7][8]. While this compound is highly selective for CSF-1R, researchers should be aware of these potential off-target activities, especially at higher concentrations, as they could contribute to unexpected cellular responses.
Q3: What is the recommended working concentration for this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell type and the specific experimental goals. For inhibiting CSF-1R phosphorylation and downstream signaling (like ERK1/2 phosphorylation) in microglia, concentrations in the range of 0.1 nM to 1 µM have been used[5][8]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cell culture system.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO[6][7][8]. For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability[5]. The stock solution can be further diluted in culture medium to the desired final concentration immediately before use. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity[5].
Troubleshooting Guide: Mitigating this compound-Induced Cytotoxicity
While this compound may not be inherently cytotoxic to resting primary myeloid cells, you may encounter decreased cell viability in your experiments. This guide provides potential causes and mitigation strategies.
Issue 1: Increased Cell Death Observed After this compound Treatment
Potential Cause A: Secondary Stress in Culture Conditions
Inhibition of CSF-1R signaling can render primary microglia more susceptible to stressors such as reactive oxygen species (ROS)[9].
Mitigation Strategy: Co-treatment with Antioxidants
-
N-acetylcysteine (NAC): NAC is a potent antioxidant that can mitigate drug-induced cytotoxicity by reducing oxidative stress[10][11][12][13].
-
Protocol: Prepare a stock solution of NAC in sterile water or PBS. A typical starting concentration for co-treatment in cell culture is 1-5 mM. It is recommended to perform a dose-response experiment to find the optimal non-toxic concentration for your primary cells. Add NAC to the culture medium at the same time as this compound.
-
Potential Cause B: Apoptosis Induction
Although not consistently observed, inhibition of survival signals could lead to apoptosis in some primary cell types or under certain conditions.
Mitigation Strategy: Pan-Caspase Inhibition
-
Z-VAD-FMK: This is a cell-permeable, irreversible pan-caspase inhibitor that can block apoptosis[5][14][15].
Potential Cause C: Off-Target Effects
At higher concentrations, this compound's inhibition of KIT and FLT3 could contribute to cytotoxicity in primary cells that rely on these signaling pathways for survival.
Mitigation Strategy: Dose Optimization
-
Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that achieves the desired level of CSF-1R inhibition without causing significant cytotoxicity. Assays such as MTT, Calcein-AM, or LDH release can be used to assess cell viability.
Issue 2: Poor Cell Health and Detachment
Potential Cause A: Suboptimal Culture Conditions for Primary Cells
Primary cells are more sensitive to their environment than cell lines.
Mitigation Strategies:
-
Optimize Seeding Density: Plating primary macrophages or microglia at an optimal density is crucial for their survival and function[16][17][18][19]. Refer to established protocols for your specific cell type.
-
Use Appropriate Culture Media and Supplements: Primary microglia survival in serum-free conditions can be enhanced with supplements like TGF-β2, CSF-1, and cholesterol[20]. For routine culture, DMEM/F12 supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin is often used[21]. Several commercially available specialized media for microglia are also available[22][23].
-
Regular Media Changes: Change the culture medium every 2-3 days to replenish nutrients and remove waste products.
Potential Cause B: Contamination
Bacterial, fungal, or mycoplasma contamination can rapidly lead to cell death.
Mitigation Strategy: Aseptic Technique and Contamination Testing
-
Strict Aseptic Technique: Always work in a sterile biosafety cabinet and use sterile reagents and equipment[1][24][25].
-
Regular Contamination Checks: Regularly inspect cultures for signs of contamination (e.g., turbidity, color change in the medium, filamentous growth). Use specific assays to test for mycoplasma contamination[1].
Data Summary
Table 1: this compound Inhibitory Concentrations (IC50)
| Target | IC50 (nM) |
| CSF-1R | 3.2 |
| KIT | 20 |
| FLT3 | 190 |
(Data sourced from[5][6][7][8])
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Mitigation Strategy | Key Parameters |
| Increased Cell Death | Secondary Stress (ROS) | Co-treatment with NAC | 1-5 mM NAC |
| Apoptosis | Pan-Caspase Inhibition (Z-VAD-FMK) | 20-50 µM Z-VAD-FMK | |
| Off-Target Effects | Dose Optimization | Perform IC50 for viability | |
| Poor Cell Health | Suboptimal Culture | Optimize Seeding Density & Media | Cell-type specific |
| Contamination | Aseptic Technique & Testing | Regular visual & specific checks |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: this compound inhibits CSF-1R signaling, affecting downstream pathways.
Caption: Workflow for assessing and mitigating this compound-induced cytotoxicity.
References
- 1. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. adl.usm.my [adl.usm.my]
- 4. Development of a serum-free supplement for primary neuron culture reveals the interplay of selenium and vitamin E in neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. ChemGood [chemgood.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bio-rad.com [bio-rad.com]
- 10. N-acetylcysteine reduced the immunotoxicity effects induced in vitro by azoxystrobin and iprodione fungicides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Caspase Inhibitor Z-VAD-FMK [promega.jp]
- 15. invivogen.com [invivogen.com]
- 16. Optimizing THP-1 Macrophage Culture for an Immune-Responsive Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Culture density influences the functional phenotype of human macrophages [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Culture Macrophages [cellbiologics.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. celprogen.com [celprogen.com]
- 23. Microglia Medium, MM [3hbiomedical.com]
- 24. yeasenbio.com [yeasenbio.com]
- 25. corning.com [corning.com]
Adjusting Edicotinib concentration for optimal CSF-1R inhibition
Welcome to the technical support center for Edicotinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for effective CSF-1R inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as JNJ-40346527) is a potent and selective, orally active inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R) tyrosine kinase.[1][2] CSF-1R is a cell surface receptor that plays a crucial role in the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[3]
Q2: What are the downstream signaling pathways affected by this compound?
By inhibiting CSF-1R, this compound blocks the downstream activation of several key signaling pathways, including the Phosphatidylinositol 3-Kinase (PI3K)/AKT, Extracellular Signal-Regulated Kinase (ERK)1/2, and Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways.[4] This disruption of signaling ultimately leads to reduced cell proliferation and survival in CSF-1R-dependent cells. A study showed that this compound treatment leads to a dose-dependent decrease in CSF-1R activation and a concurrent reduction in ERK1 and ERK2 phosphorylation.[1]
Q3: What are the known off-target effects of this compound?
This compound is a selective inhibitor of CSF-1R. However, it does exhibit some inhibitory activity against other kinases, most notably KIT and FMS-like tyrosine kinase 3 (FLT3), but at higher concentrations than required for CSF-1R inhibition.[1][3] Researchers should consider these potential off-target effects when designing and interpreting their experiments.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell-based assays.
Possible Causes and Solutions:
-
Assay Conditions: IC50 values can be highly sensitive to assay conditions.[5]
-
Cell Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can lead to variability.
-
Incubation Time: The duration of drug exposure can significantly impact the apparent IC50 value. Standardize the incubation time across all experiments.[6]
-
Serum Concentration: Components in serum can bind to the inhibitor, reducing its effective concentration. Consider using reduced-serum or serum-free media if appropriate for your cell line.
-
-
Compound Solubility and Stability:
-
Solubility: this compound is soluble in DMSO but insoluble in water.[2] Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted in culture media. Sonication may aid dissolution.[1]
-
Stability: Prepare fresh dilutions of this compound for each experiment, as the stability of the compound in aqueous media over long periods may vary.
-
-
Cell Line Variability:
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Health: Ensure cells are healthy and in the exponential growth phase before starting the experiment.
-
Problem 2: No or low inhibition of CSF-1R phosphorylation in Western blot analysis.
Possible Causes and Solutions:
-
Insufficient Inhibitor Concentration:
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
-
IC50 Reference: Use the known IC50 values as a starting point, but be aware that the effective concentration for complete inhibition in a cellular context may be higher.
-
-
Antibody Issues:
-
Antibody Validation: Ensure the primary antibodies for both phosphorylated CSF-1R and total CSF-1R are validated for the application and are specific.
-
Antibody Dilution: Optimize the antibody dilutions to achieve a good signal-to-noise ratio.
-
-
Experimental Procedure:
-
Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of CSF-1R.
-
Stimulation: If stimulating with CSF-1, ensure the timing and concentration of the ligand are appropriate to induce robust phosphorylation in your control samples.
-
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 Value | Notes |
| CSF-1R | 3.2 nM | Potent and selective inhibition.[1][2] |
| KIT | 20 nM | Less potent inhibition compared to CSF-1R.[1][3] |
| FLT3 | 190 nM | Significantly less potent inhibition.[1][3] |
Table 2: this compound IC50 Values in Different Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| L-1236 | Hodgkin Lymphoma | 264 nM | Cayman Chemical |
| Glioma Cells | Glioma | 36 nM (for Dovitinib, another CSF-1R inhibitor) | [7] |
| Breast Cancer Cell Lines (MDA-MB-468, MCF-7, MDA-MB-231, SK-BR-3) | Breast Cancer | 8.0 µM - 11.5 µM (for Gefitinib, an EGFR inhibitor, with IGF-1R co-inhibition) | [8] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cultured cells.
Materials:
-
Target cells in culture
-
This compound
-
DMSO (for stock solution)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[9]
-
Protocol 2: Western Blot Analysis of CSF-1R Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on CSF-1 ligand-induced phosphorylation of CSF-1R.
Materials:
-
Cells expressing CSF-1R
-
This compound
-
Recombinant human CSF-1
-
Serum-free culture medium
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CSF-1R (e.g., Tyr723), anti-total-CSF-1R, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours by replacing the complete medium with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
CSF-1 Stimulation:
-
Stimulate the cells with recombinant human CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.[10]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CSF-1R) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To analyze total CSF-1R and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Visualizations
Caption: CSF-1R signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for assessing this compound's effects.
Caption: Troubleshooting logic for inconsistent IC50 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico targeting of colony-stimulating factor-1 receptor: delineating immunotherapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of insulin-like growth factor-1 receptor signaling enhances growth-inhibitory and proapoptotic effects of gefitinib (Iressa) in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Edicotinib in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Edicotinib in cancer cell lines. The information is designed for scientists and drug development professionals to diagnose, understand, and overcome experimental challenges.
Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound, particularly when resistance is suspected.
| Observed Problem | Potential Cause | Suggested Solution |
| Decreased sensitivity to this compound (IC50 increase) | 1. Development of acquired resistance. 2. Cell line heterogeneity. 3. Incorrect drug concentration or stability. | 1. Confirm resistance by comparing the IC50 of the suspected resistant line to the parental line (See Protocol 1). 2. Perform single-cell cloning to isolate a pure resistant population. 3. Verify the concentration and bioactivity of your this compound stock. |
| Maintained inhibition of p-CSF1R but downstream p-ERK/p-AKT levels are restored | Activation of a bypass signaling pathway. | 1. Investigate the activation status of alternative receptor tyrosine kinases (RTKs) like IGF-1R, c-Met, or AXL via Western blot. 2. Test for synergistic effects by co-treating with inhibitors of the identified activated pathway (e.g., an IGF-1R inhibitor) (See Protocol 2). |
| No change in target signaling, but cells continue to proliferate | 1. Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1). 2. Alterations in cell cycle regulators. | 1. Perform a Western blot to assess the expression levels of key anti-apoptotic and cell cycle proteins. 2. Consider combination therapy with agents that target these pathways, such as Bcl-2 inhibitors. |
| Variable response to this compound across different passages of the same cell line | 1. Loss of resistant phenotype in the absence of selective pressure. 2. Emergence of a mixed population of sensitive and resistant cells. | 1. Culture resistant cells in the continuous presence of a maintenance dose of this compound. 2. Re-establish the resistant line from a frozen stock of a confirmed resistant passage. |
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 for this compound in sensitive cancer cell lines?
A1: The IC50 of this compound can vary depending on the cancer cell line and its dependency on the CSF1R signaling pathway. In sensitive cell lines, the IC50 for this compound is typically in the low nanomolar range. For example, in N13 microglial cells, this compound prevented CSF1R and ERK1/2 phosphorylation with IC50 values of 18.6 nM and 22.5 nM, respectively[1]. It is crucial to establish a baseline IC50 for your specific parental cell line.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: Resistance is confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line. A 5- to 10-fold or greater increase in IC50 is generally considered a strong indicator of resistance. This should be determined using a cell viability assay (see Protocol 1).
Q3: What are the common molecular mechanisms of resistance to CSF1R inhibitors like this compound?
A3: A primary mechanism of acquired resistance to CSF1R inhibitors is the activation of bypass signaling pathways that compensate for the loss of CSF1R signaling.[2] One of the most documented is the hyperactivation of the PI3K/AKT pathway, often driven by the upregulation and activation of the Insulin-like Growth Factor 1 Receptor (IGF-1R).[2][3] This circumvents the blockade of CSF1R and promotes cell survival and proliferation.
Q4: If I suspect bypass pathway activation, what is the best experimental approach to identify the specific pathway?
A4: A phospho-RTK array can be a valuable initial screening tool to identify which alternative receptor tyrosine kinases are hyperactivated in your resistant cell line compared to the parental line. Based on the array results, you can then perform targeted Western blots to confirm the increased phosphorylation of specific receptors (e.g., p-IGF-1R, p-c-Met) and their downstream effectors (e.g., p-AKT, p-ERK).
Q5: What combination therapies are rational to test for overcoming this compound resistance?
A5: Based on the known resistance mechanisms, combining this compound with an inhibitor of the identified bypass pathway is a rational approach. For instance:
-
This compound + IGF-1R inhibitor (e.g., Linsitinib): To counteract resistance mediated by IGF-1R activation.[4]
-
This compound + PI3K inhibitor (e.g., BKM120): To directly target the downstream PI3K/AKT pathway.[3]
The synergy of these combinations can be assessed using a cell viability assay and calculating a combination index (CI).
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed parental and suspected this compound-resistant cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Culture parental and resistant cells to 70-80% confluency. Treat with this compound at a concentration that inhibits p-CSF1R in the parental line for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and load onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CSF1R, CSF1R, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Signaling pathways in this compound sensitive vs. resistant cells.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Inhibition of EGFR and IGF-1R Signaling Leads to Enhanced Antitumor Efficacy against Esophageal Squamous Cancer | MDPI [mdpi.com]
Validation & Comparative
Edicotinib versus Pexidartinib (PLX3397) in microglia depletion efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent colony-stimulating factor 1 receptor (CSF-1R) inhibitors, edicotinib (JNJ-40346527) and pexidartinib (PLX3397), with a focus on their efficacy in depleting microglia. This crucial process in neuroscience research allows for the study of the roles of these resident immune cells of the central nervous system in health and disease.
Mechanism of Action: Targeting the CSF-1R Signaling Pathway
Both this compound and pexidartinib are small molecule inhibitors that target the colony-stimulating factor 1 receptor (CSF-1R), a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia and other myeloid lineage cells.[1][2][3] By binding to the ATP-binding site of the receptor's intracellular kinase domain, these inhibitors block the autophosphorylation of CSF-1R and the subsequent activation of downstream signaling cascades, including the PI3K/AKT and ERK pathways, which are critical for microglial survival and proliferation.[4][5][6] This inhibition ultimately leads to the depletion of microglia from the central nervous system.
Comparative Efficacy in Microglia Depletion
Pexidartinib has been more extensively studied for microglia depletion and generally demonstrates a higher reported efficacy in achieving near-complete depletion. This compound is also a potent CSF-1R inhibitor, though published data on its use for profound microglia depletion is more limited, with studies often highlighting its role in inhibiting microglial proliferation.
| Feature | This compound (JNJ-40346527) | Pexidartinib (PLX3397) |
| Reported Depletion Efficacy | Up to 50% reduction in total microglia numbers at high doses (100 mg/kg).[5] Significant inhibition of microglial proliferation (up to 80%) at 30 mg/kg.[6] | >90-99% depletion reported in multiple studies.[3][7][8] |
| Dosage (Mice) | 3-100 mg/kg via oral gavage.[5][6] | 275-600 ppm in chow; 20-50 mg/kg via oral gavage.[8][9] |
| Administration Route | Oral gavage.[5][6] | Formulated in chow, oral gavage.[8][9] |
| Treatment Duration for Depletion | 5-33 days.[5] | 7-21 days.[7][8] |
| Brain Penetrance | Brain penetrant.[5] | Brain penetrant.[9] |
| Selectivity (IC50) | CSF-1R: 3.2 nM; c-Kit: 20 nM; FLT3: 190 nM.[5] | CSF-1R: ~20 nM; c-Kit: 10 nM; FLT3: 80 nM. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for microglia depletion using this compound and pexidartinib in mice.
This compound: Inhibition of Microglial Proliferation
This protocol is adapted from studies investigating the anti-proliferative effects of this compound in a mouse model of neurodegeneration.[6]
-
Animal Model: ME7 prion-diseased mice or other relevant models.
-
Compound Preparation: this compound (JNJ-40346527) is suspended in a vehicle solution (e.g., 0.5% methylcellulose).
-
Administration: Administer this compound daily via oral gavage at a dosage of 3, 10, or 30 mg/kg for a period of 5 days.[6] To assess effects on microglia numbers, a higher dose of 100 mg/kg for 5 days has been used.[5]
-
Proliferation Marker Administration: To label proliferating cells, administer BrdU (bromodeoxyuridine) via intraperitoneal injection daily during the treatment period.
-
Tissue Processing: At the end of the treatment period, perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Dissect the brains and post-fix in 4% PFA overnight, followed by cryoprotection in sucrose solution.
-
Quantification:
-
Immunohistochemistry: Prepare 30-40 µm thick brain sections. Perform immunohistochemical staining for Iba1 (a marker for microglia) and BrdU.
-
Cell Counting: Use stereological methods to quantify the number of Iba1-positive and Iba1/BrdU double-positive cells in specific brain regions.
-
Pexidartinib: Extensive Microglia Depletion
This protocol is a generalized procedure based on multiple studies that have successfully achieved high levels of microglia depletion.[7][8]
-
Animal Model: Wild-type or transgenic mice.
-
Compound Formulation: Pexidartinib (PLX3397) is formulated in standard rodent chow at a concentration of 275-600 ppm.
-
Administration: Provide the pexidartinib-formulated chow ad libitum for 7 to 21 days. Ensure fresh chow is provided regularly.
-
Tissue Processing: Following the treatment period, perfuse the animals and process the brain tissue as described for the this compound protocol.
-
Quantification:
-
Immunohistochemistry: Stain brain sections for Iba1 or other microglial markers such as TMEM119 or P2RY12.
-
Flow Cytometry: For a more quantitative analysis, brain tissue can be dissociated into a single-cell suspension, stained with fluorescently-labeled antibodies against microglial surface markers (e.g., CD11b, CD45), and analyzed by flow cytometry.
-
References
- 1. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 2. Emerging Roles for CSF-1 Receptor and its Ligands in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 4. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing of pexidartinib for microglia depletion and renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
JNJ-40346527 vs. BLZ945: A Comparative Analysis in a Mouse Model of Tauopathy
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, JNJ-40346527 and BLZ945, in the context of tauopathy. This analysis is based on available preclinical data from mouse models of neurodegeneration.
Neuroinflammation, characterized by the activation and proliferation of microglia, is a key pathological feature of tauopathies, including Alzheimer's disease. CSF1R is a crucial tyrosine kinase receptor for microglial survival and proliferation, making it a promising therapeutic target. This guide synthesizes experimental data on two selective CSF1R inhibitors, JNJ-40346527 (also known as JNJ-527) and BLZ945, to evaluate their potential in mitigating tau-related pathology.
Performance Comparison in Preclinical Models
While a direct head-to-head study in the same tauopathy model is not available in the published literature, this comparison juxtaposes the findings from key studies on each compound in relevant neurodegenerative mouse models. JNJ-40346527 has been evaluated in the P301S tauopathy mouse model, whereas data for BLZ945 is drawn from models of neuroinflammation and demyelination, which also involve microglial activation.
Table 1: Comparative Efficacy of JNJ-40346527 and BLZ945 in Mouse Models
| Parameter | JNJ-40346527 (in P301S Tauopathy Model) | BLZ945 (in Neuroinflammation/Demyelination Models) |
| Effect on Microglia | Significant reduction in microglial proliferation in the hippocampus at 30 mg/kg.[1] | Induced a significant reduction in the number of microglia.[2] |
| Effect on Tau Pathology | Attenuation of tau-induced neurodegeneration.[3][4][5][6][7][8][9][10] | Data not available in a tauopathy model. |
| Neuroprotective Effects | Attenuation of neurodegeneration.[3][4][5][6][7][8][9][10] | Promoted neuroprotection in a chronic demyelination model.[2] |
| Functional/Behavioral Outcomes | Functional improvement in P301S mice.[3][4][7][8][9] | Data not available in a tauopathy model. |
| Mechanism of Action | Inhibition of CSF1R phosphorylation and downstream ERK1/2 activation.[4][11] | CSF1R inhibitor.[2] |
Experimental Methodologies
This section details the experimental protocols employed in the key studies to assess the efficacy of the CSF1R inhibitors.
Key Experiments for JNJ-40346527 in the P301S Tauopathy Mouse Model
-
Animal Model: P301S transgenic mice, which express a mutant form of human tau and develop progressive tau pathology and motor deficits.[1]
-
Drug Administration: JNJ-40346527 was administered at a dose of 30 mg/kg for 8 weeks.[4][11]
-
Microglial Proliferation Assessment: Immunohistochemistry for Iba1 (microglial marker) and BrdU (proliferation marker) was performed on brain tissue. The number of Iba1+ and BrdU+ cells were quantified to assess microglial proliferation.[1]
-
Analysis of Microglial Expansion: Flow cytometry was used to quantify CD11b+ and CD45+ cells in the spinal cord to measure the overall myeloid cell population.[4][11]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was performed on spinal cord tissue to measure the expression of genes associated with microglial proliferation.[4][11]
-
Assessment of Neurodegeneration: Neuronal loss and damage were evaluated through histological staining and analysis of specific brain regions.
-
Functional Outcome Measurement: Behavioral tests were conducted to assess motor function and cognitive performance in the P301S mice.
Key Experiments for BLZ945 in a Cuprizone-Induced Demyelination Model
-
Animal Model: C57BL/6 mice treated with cuprizone to induce demyelination and microglial activation.[2]
-
Drug Administration: BLZ945 was administered orally.
-
Microglial Quantification: The number of microglia was assessed in brain tissue.[2]
-
Evaluation of Demyelination and Remyelination: Myelin integrity was evaluated using histological staining to assess the extent of demyelination and subsequent remyelination.[2]
-
Neuroprotection Assessment: The degree of neuronal damage and preservation was analyzed.[2]
Visualizing the Mechanisms and Processes
To better understand the underlying biology and experimental approaches, the following diagrams illustrate the CSF1R signaling pathway and a typical experimental workflow for testing CSF1R inhibitors in a tauopathy mouse model.
Caption: CSF1R signaling cascade in microglia.
Caption: Workflow for testing CSF1R inhibitors.
Concluding Remarks
The available evidence strongly suggests that inhibiting CSF1R with JNJ-40346527 effectively reduces microglial proliferation and mitigates neurodegeneration in a mouse model of tauopathy.[1][3][4][5][6][7][8][9][10] While direct comparative data for BLZ945 in a tauopathy model is lacking, its demonstrated ability to reduce microglia in other neuroinflammatory contexts suggests a similar potential.[2]
It is important to note that the optimal level of microglial inhibition for therapeutic benefit is still under investigation. Complete ablation of microglia may not be desirable, and the effects of these inhibitors can be dose- and sex-dependent.
Future head-to-head studies of JNJ-40346527 and BLZ945 in the same tauopathy model are warranted to provide a more definitive comparison of their therapeutic potential. Such studies would be invaluable for guiding the clinical development of CSF1R inhibitors for the treatment of Alzheimer's disease and other tau-related neurodegenerative disorders.
References
- 1. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microglial modulation through colony-stimulating factor-1 receptor inhibition attenuates demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CSF-1 maintains pathogenic but not homeostatic myeloid cells in the central nervous system during autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - ePrints Soton [eprints.soton.ac.uk]
- 11. researchgate.net [researchgate.net]
Validating Edicotinib Target Engagement In Vivo: A Comparative Guide to PET Imaging and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent reaches and interacts with its intended target within a living organism—a concept known as target engagement—is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of Positron Emission Tomography (PET) imaging with other key in vivo target engagement validation methods for Edicotinib, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).
This compound's therapeutic potential in neuroinflammatory diseases and oncology hinges on its ability to effectively bind to and inhibit CSF1R.[1][2] Validating this engagement in vivo is paramount for establishing a clear relationship between drug dosage, target occupancy, and therapeutic effect. This guide will delve into the principles, protocols, and comparative data for three prominent methods: PET imaging, the Cellular Thermal Shift Assay (CETSA), and Activity-Based Protein Profiling (ABPP).
Comparative Analysis of In Vivo Target Engagement Methodologies
The choice of a target engagement validation method depends on various factors, including the specific research question, the available resources, and the desired quantitative output. Below is a summary of the key performance metrics for PET imaging, CETSA, and ABPP in the context of validating this compound's engagement with CSF1R.
| Feature | PET Imaging | Cellular Thermal Shift Assay (CETSA) | Activity-Based Protein Profiling (ABPP) |
| Principle | Non-invasive, quantitative imaging of a radiolabeled ligand binding to the target receptor. A reduction in signal after drug administration indicates target occupancy.[3] | Measures the thermal stabilization of a target protein upon ligand binding in cells or tissues.[4] | Utilizes chemical probes that covalently bind to the active site of an enzyme to measure target activity.[5] |
| Spatial Information | High (whole-body, organ, and tissue level). | Low (requires tissue harvesting). | Low (requires tissue harvesting). |
| Temporal Information | High (allows for dynamic imaging over time). | Low (provides a snapshot at the time of tissue collection). | Low (provides a snapshot at the time of tissue collection). |
| Quantification | Highly quantitative (can determine receptor density and occupancy).[6] | Semi-quantitative to quantitative (measures the fraction of bound target). | Quantitative (measures the activity of the unbound target). |
| Throughput | Low. | High (amenable to automation).[4] | Medium to High. |
| Invasiveness | Non-invasive (imaging). | Invasive (requires tissue biopsy or euthanasia). | Invasive (requires tissue biopsy or euthanasia). |
| Prerequisites | Development of a specific and high-affinity radioligand. | A target protein that exhibits thermal stabilization upon ligand binding and a specific antibody for detection. | Development of a specific covalent probe for the target. |
| Translatability to Clinic | High (PET is a clinical imaging modality).[6] | Moderate (can be applied to clinical biopsies). | Low to Moderate (primarily a preclinical tool). |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and interpretation of target engagement studies. The following sections outline representative protocols for each technique as they would be applied to validate this compound's engagement with CSF1R in a preclinical mouse model.
PET Imaging Protocol for this compound Target Engagement
This protocol describes a typical workflow for a competitive occupancy study using a CSF1R-specific PET radioligand, such as [11C]CPPC or [11C]GW2580, to quantify this compound's binding to CSF1R in the brain of a mouse model of neuroinflammation.
1. Animal Model:
- Use a relevant mouse model, for example, a lipopolysaccharide (LPS)-induced neuroinflammation model, to ensure sufficient CSF1R expression.[6]
2. Radioligand:
- Synthesize a CSF1R-specific radioligand (e.g., [11C]CPPC) with high specific activity.
3. Dosing:
- Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg) or a vehicle control to different cohorts of mice.
- The timing between this compound administration and the PET scan should be based on the pharmacokinetic profile of this compound to ensure peak target engagement.
4. PET Imaging:
- Anesthetize the mice and position them in the PET scanner.
- Perform a transmission scan for attenuation correction.
- Inject the radioligand (e.g., [11C]CPPC) intravenously as a bolus.
- Acquire dynamic PET data for 60-90 minutes.
5. Data Analysis:
- Reconstruct the PET images.
- Define regions of interest (ROIs) in the brain.
- Generate time-activity curves (TACs) for each ROI.
- Use kinetic modeling to calculate the volume of distribution (VT) of the radioligand, which is proportional to the density of available receptors.
- Calculate CSF1R occupancy by this compound using the following formula:
- % Occupancy = (1 - (VT_drug / VT_vehicle)) * 100
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the steps for performing an in vivo CETSA experiment to measure the target engagement of this compound with CSF1R in mouse spleen, a tissue with high CSF1R expression.
1. Animal Treatment:
- Treat mice with this compound at various doses or a vehicle control.
2. Tissue Harvesting and Lysis:
- At a predetermined time point after dosing, euthanize the mice and harvest the spleens.
- Homogenize the spleens in a lysis buffer containing protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation.
3. Thermal Challenge:
- Aliquot the spleen lysates into PCR tubes.
- Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
- Cool the samples to room temperature.
4. Protein Analysis:
- Centrifuge the heated lysates to pellet the aggregated proteins.
- Collect the supernatant containing the soluble proteins.
- Analyze the amount of soluble CSF1R in each sample by Western blotting or ELISA using a specific anti-CSF1R antibody.
5. Data Analysis:
- Generate a melting curve for CSF1R for both the vehicle- and this compound-treated groups by plotting the fraction of soluble CSF1R as a function of temperature.
- The shift in the melting curve to higher temperatures in the this compound-treated group indicates target stabilization and therefore engagement.
- The magnitude of the shift can be used to quantify the degree of target engagement.
Activity-Based Protein Profiling (ABPP) Protocol
This protocol describes a competitive ABPP experiment to assess the in vivo target engagement of this compound with CSF1R in mouse brain tissue. This assumes the availability of a CSF1R-specific covalent probe.
1. Animal Treatment:
- Administer this compound or a vehicle control to mice.
2. Tissue Collection and Proteome Preparation:
- Euthanize the mice at the desired time point and collect the brains.
- Homogenize the brain tissue and prepare a proteome lysate.
3. Probe Labeling:
- Treat the proteome lysates with a CSF1R-specific covalent probe that has a reporter tag (e.g., a fluorophore or biotin). The probe will only label the active, unbound CSF1R.
4. Analysis:
- Separate the labeled proteins by SDS-PAGE.
- Visualize the labeled CSF1R by in-gel fluorescence scanning or by Western blotting for the reporter tag.
5. Data Analysis:
- Quantify the intensity of the band corresponding to the labeled CSF1R.
- A decrease in the signal in the this compound-treated samples compared to the vehicle control indicates that this compound is occupying the active site of CSF1R and preventing probe binding.
- Calculate the percentage of target engagement based on the reduction in probe labeling.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the CSF1R signaling pathway, the PET imaging workflow for target engagement, and a comparison of the different validation methods.
Conclusion
The validation of in vivo target engagement is a cornerstone of successful drug development. For a targeted inhibitor like this compound, demonstrating that it reaches and binds to CSF1R in a living system is essential. PET imaging stands out as a powerful, non-invasive, and clinically translatable method that provides rich quantitative and spatiotemporal information about target occupancy. While CETSA and ABPP are valuable, invasive techniques that offer higher throughput for preclinical studies, PET imaging provides a unique window into the dynamic interaction between a drug and its target in the complex environment of a living organism. The selection of the most appropriate method will ultimately be guided by the specific objectives of the study, but a multi-faceted approach that leverages the strengths of each technique will provide the most comprehensive understanding of this compound's in vivo pharmacology.
References
- 1. Quantitative PET Imaging in Drug Development: Estimation of Target Occupancy | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) - PMC [pmc.ncbi.nlm.nih.gov]
Edicotinib's Selectivity Profile: A Comparative Analysis Against Other Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
Edicotinib (also known as JNJ-40346527) is a potent and orally bioavailable small molecule inhibitor targeting the Colony-Stimulating Factor-1 Receptor (CSF-1R), a key tyrosine kinase involved in the survival, proliferation, and differentiation of monocytes and macrophages.[1][2][3] Understanding its cross-reactivity profile against other tyrosine kinases is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding its clinical development. This guide provides a comparative analysis of this compound's inhibitory activity against its primary target and other relevant tyrosine kinases, supported by available experimental data.
Comparative Inhibitory Activity of this compound
This compound demonstrates high potency for its intended target, CSF-1R, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity has been assessed against other related tyrosine kinases, revealing a favorable profile with significantly less activity against KIT and FMS-like tyrosine kinase 3 (FLT3).[1]
| Kinase Target | IC50 (nM) | Relative Potency (to CSF-1R) |
| CSF-1R | 3.2 | 1x |
| KIT | 20 | 6.25x less potent |
| FLT3 | 190 | 59.4x less potent |
Table 1: Comparison of this compound IC50 values against CSF-1R, KIT, and FLT3. Data sourced from commercially available information.[1]
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values is a critical step in characterizing the potency and selectivity of a kinase inhibitor like this compound. Below is a generalized protocol for an in vitro kinase inhibition assay, representative of the methodologies commonly employed in the field.
General In Vitro Kinase Inhibition Assay Protocol (Biochemical Assay)
This protocol outlines the typical steps for measuring the inhibitory activity of a compound against a purified kinase enzyme.
1. Materials and Reagents:
-
Purified recombinant kinase (e.g., CSF-1R, KIT, FLT3)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled for detection systems like ADP-Glo™.
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Test compound (this compound) serially diluted in DMSO
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or luminescence plate reader
-
Stop solution (e.g., phosphoric acid for radiometric assays)
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions into the kinase reaction buffer to achieve the final desired concentrations.
-
Reaction Setup: In each well of the assay plate, add the kinase, the kinase-specific substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration is typically at or near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution.
-
Detection of Kinase Activity:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Add a reagent that converts the ADP produced during the kinase reaction into a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in kinase profiling and the biological context of this compound's targets, the following diagrams are provided.
Discussion
The available data indicates that this compound is a highly selective inhibitor of CSF-1R. Its potency against KIT is approximately 6-fold lower, and its activity against FLT3 is nearly 60-fold lower than against its primary target. This selectivity profile is a critical attribute for a therapeutic candidate, as it suggests a reduced likelihood of off-target effects mediated by the inhibition of KIT and FLT3. Both KIT and FLT3 are important receptor tyrosine kinases involved in hematopoiesis, and their unintended inhibition could lead to adverse events.
The signaling pathways downstream of CSF-1R, KIT, and FLT3 share common nodes, including the PI3K/Akt and MAPK pathways, which are central to cell survival and proliferation. The potent and selective inhibition of CSF-1R by this compound allows for the targeted disruption of signaling in macrophage lineage cells, which is the intended therapeutic mechanism, while minimizing the impact on other cell types that rely on KIT and FLT3 signaling. Further comprehensive kinase profiling across a broader panel of kinases would provide a more complete picture of this compound's selectivity and aid in the continued assessment of its therapeutic potential.
References
Edicotinib's Precision Strike: A Comparative Guide to CSF-1R Downstream Signaling Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Edicotinib's performance in inhibiting key downstream signaling pathways against other prominent CSF-1R inhibitors. The information is supported by experimental data and detailed methodologies to aid in the evaluation and design of future studies.
This compound (formerly JNJ-40346527) is a potent and selective, orally available inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), a critical mediator of macrophage and microglia survival, proliferation, and differentiation.[1][2] Dysregulation of the CSF-1R signaling cascade is implicated in a variety of inflammatory diseases, neurodegenerative disorders, and cancers. This guide delves into the experimental evidence confirming this compound-mediated inhibition of downstream signaling pathways, offering a comparative perspective with other well-known CSF-1R inhibitors such as Pexidartinib and PLX5622.
Comparative Efficacy of CSF-1R Inhibitors
The potency and selectivity of this compound against CSF-1R and other related kinases are crucial determinants of its therapeutic window and potential off-target effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its counterparts.
| Inhibitor | CSF-1R IC50 (nM) | c-Kit IC50 (nM) | FLT3 IC50 (nM) | Reference |
| This compound | 3.2 | 20 | 190 | [2] |
| Pexidartinib (PLX3397) | 13 | 27 | 160 | [3] |
| PLX5622 | 5.9 (Ki) | - | - | [3] |
Note: A lower IC50 value indicates greater potency.
Inhibition of Downstream Signaling Pathways
Activation of CSF-1R by its ligands, CSF-1 and IL-34, triggers the autophosphorylation of the receptor and the subsequent activation of multiple downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways. These pathways are integral to the cellular processes driven by CSF-1R activation.[1]
This compound has been demonstrated to effectively block the phosphorylation of CSF-1R, thereby inhibiting the activation of these critical downstream effectors. Studies have shown that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). While direct head-to-head quantitative comparisons of the effect of this compound, Pexidartinib, and PLX5622 on the phosphorylation levels of CSF-1R, AKT, and ERK in the same experimental setup are limited in publicly available literature, the collective evidence points to the potent inhibitory activity of these compounds on the CSF-1R signaling axis. Pexidartinib, for instance, has been shown to reduce phosphorylated AKT (pAKT) levels in response to M-CSF stimulation.
Figure 1: this compound inhibits the CSF-1R signaling pathway.
Experimental Protocols
To facilitate the independent verification and extension of these findings, detailed protocols for key experimental assays are provided below.
Western Blot Analysis of Phospho-ERK1/2 Inhibition
This protocol outlines the steps to assess the inhibition of CSF-1R downstream signaling by measuring the phosphorylation of ERK1/2.
1. Cell Culture and Treatment:
-
Seed target cells (e.g., macrophages, microglia, or CSF-1R expressing cell lines) in 6-well plates and culture until they reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound, Pexidartinib, or PLX5622 for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of recombinant human CSF-1 (e.g., 50 ng/mL) for 15-30 minutes.
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 2: Key steps in the Western blot protocol.
Cell Proliferation Assay (CCK-8)
This assay is used to determine the effect of CSF-1R inhibitors on cell viability and proliferation.
1. Cell Seeding:
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and other inhibitors in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of inhibitors.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
3. CCK-8 Assay:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the data and determine the IC50 value for each inhibitor.
In Vitro Kinase Assay (ADP-Glo™)
This assay measures the enzymatic activity of CSF-1R and its inhibition by the test compounds.
1. Kinase Reaction:
-
Prepare a reaction mixture containing CSF-1R enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP in a kinase reaction buffer.
-
Add serial dilutions of this compound or other inhibitors to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the kinase/substrate mixture to the wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
2. ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
3. Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Figure 3: Workflow of the ADP-Glo in vitro kinase assay.
This guide provides a framework for the comparative assessment of this compound's inhibitory action on CSF-1R downstream signaling. The provided data and protocols are intended to support further research into the therapeutic potential of this and other CSF-1R inhibitors.
References
Head-to-Head Comparison: Edicotinib and Ki20227 in Ischemic Stroke Models
A detailed review of preclinical evidence for two CSF-1R inhibitors reveals a landscape of conflicting data for Ki20227 and a notable absence of direct studies for Edicotinib in the context of ischemic stroke. This guide provides researchers, scientists, and drug development professionals with a comprehensive summary of the available experimental data, offering a comparative analysis of their potential roles in modulating neuroinflammation following cerebral ischemia.
Executive Summary
This compound and Ki20227 are both potent inhibitors of the colony-stimulating factor 1 receptor (CSF-1R), a key regulator of microglial proliferation and activation. While the inhibition of CSF-1R presents a promising therapeutic strategy for neuroinflammatory conditions, the current body of preclinical research in ischemic stroke models is dominated by studies on Ki20227, which have yielded contradictory findings. To date, there are no published studies directly evaluating the efficacy of this compound in experimental models of ischemic stroke.
This guide will first present the available, albeit conflicting, data for Ki20227, followed by a summary of the known characteristics of this compound from research in other neurological disorders that may be relevant to ischemic stroke pathology.
Ki20227: A Tale of Two Outcomes in Ischemic Stroke
The experimental evidence for Ki20227 in ischemic stroke models is polarized, with some studies reporting neuroprotective effects while others indicate detrimental outcomes. This discrepancy is likely attributable to variations in experimental protocols, including the animal model, timing of drug administration, and dosage.
Reported Neuroprotective Effects of Ki20227
Several studies suggest that Ki20227 can be neuroprotective by modulating the post-stroke inflammatory response. The proposed mechanism involves the inhibition of pro-inflammatory M1 microglia polarization and the NLRP3 inflammasome pathway, leading to a reduction in neuronal damage.
Table 1: Summary of Neuroprotective Data for Ki20227 in Ischemic Stroke Models
| Parameter | Animal Model | Dosage and Administration | Key Findings | Reference |
| Infarct Volume | C57BL/6J Mice (MCAO) | 0.002 mg/kg/day, gavage for 7 days before MCAO | Significant reduction in infarct volume compared to vehicle-treated stroke group.[1][2][3] | [1][3] |
| Neurological Deficit Score | C57BL/6J Mice (MCAO) | 0.002 mg/kg/day, gavage for 7 days before MCAO | Improved neurobehavioral scores and increased time on the Rota-Rod test.[1] | [1] |
| Microglial Polarization | C57BL/6J Mice (MCAO) | 0.002 mg/kg/day, gavage for 7 days before MCAO | Decreased mRNA expression of M1 markers (TNF-α, iNOS) and increased expression of M2 markers (IL-10, Arg-1).[1] | [1] |
| Inflammasome Activation | C57BL/6J Mice (MCAO) | 0.002 mg/kg/day, gavage for 7 days before MCAO | Downregulated expression of NLRP3, active caspase 1, and NF-κB protein.[1][3] | [1][3] |
Reported Detrimental Effects of Ki20227
Conversely, other studies have reported that inhibition of CSF-1R by Ki20227 can exacerbate ischemic brain injury. The proposed mechanism in these studies is that the inhibition of microglial proliferation impairs their ability to perform crucial neuroprotective functions.
Table 2: Summary of Detrimental Data for Ki20227 in Ischemic Stroke Models
| Parameter | Animal Model | Dosage and Administration | Key Findings | Reference |
| Infarct Volume | C57BL/6 Mice (tMCAO) | 3 mg/g for 3 successive days after tMCAO | Increased infarct volume and aggravated neurological deficits.[4][5] | [4][5] |
| Neuronal Degeneration | Mice (Transient Global Cerebral Ischemia) | 2 mg/g/day, intragastric administration | Aggravated neuronal degeneration and loss of dendritic spines.[6][7] | [6][7] |
| Microglial Proliferation | C57BL/6 Mice (tMCAO) | 3 mg/g for 3 successive days after tMCAO | Reduced number of Iba1/BrdU double-positive cells, indicating inhibited microglial proliferation.[4][5] | [4][5] |
| Inflammatory Response | Mice (Transient Global Cerebral Ischemia) | 2 mg/g/day, intragastric administration | Excessive microglial de-ramification and increased inflammatory responses.[6][7] | [6][7] |
This compound: An Unexplored Avenue in Ischemic Stroke
This compound (JNJ-40346527) is a potent, selective, and brain-penetrant CSF-1R inhibitor.[1][4][8] While it has been investigated in the context of Alzheimer's disease and other conditions, there is a conspicuous absence of published preclinical studies on its effects in ischemic stroke models.
Table 3: Profile of this compound
| Property | Description | Reference |
| Mechanism of Action | Potent and selective inhibitor of CSF-1R tyrosine kinase. | [1][4][8] |
| IC50 | 3.2 nM for CSF-1R. | [1][4][8] |
| Selectivity | Less inhibitory effect on KIT (IC50 = 20 nM) and FLT3 (IC50 = 190 nM). | [1] |
| Preclinical Models | Studied in models of Alzheimer's disease and rheumatoid arthritis. | [1] |
| Reported Effects | Limits microglial expansion and attenuates microglial proliferation.[1] | [1] |
Given its mechanism of action, this compound could theoretically modulate the neuroinflammatory response in ischemic stroke in a manner similar to Ki20227. However, without direct experimental evidence, its potential as a therapeutic agent in this context remains speculative.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to induce focal cerebral ischemia in rodents.
-
Anesthesia: Mice are anesthetized, typically with isoflurane.
-
Incision: A midline neck incision is made to expose the common carotid artery.
-
Occlusion: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Reperfusion: After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care.
Assessment of Infarct Volume
-
Brain Slicing: 24 hours after MCAO, brains are harvested and sliced into coronal sections.
-
TTC Staining: Slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
Image Analysis: The unstained infarct area is quantified using imaging software.
Neurological Scoring
Neurological deficits are often assessed using a scoring system. A common example is a 5-point scale:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
Signaling Pathways and Experimental Workflow
CSF-1R Signaling Pathway
The binding of CSF-1 or IL-34 to CSF-1R on microglia triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate microglial survival, proliferation, and activation.
Caption: CSF-1R signaling pathway in microglia.
Ischemic Stroke Experimental Workflow
A typical preclinical study investigating a therapeutic agent in an ischemic stroke model follows a standardized workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibited CSF1R Alleviates Ischemia Injury via Inhibition of Microglia M1 Polarization and NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Ki20227 aggravates apoptosis, inflammatory response, and oxidative stress after focal cerebral ischemia injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Frontiers | Pharmacological Targeting of CSF1R Inhibits Microglial Proliferation and Aggravates the Progression of Cerebral Ischemic Pathology [frontiersin.org]
- 8. This compound (JNJ-40346527, PRV 6527) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
Safety Operating Guide
Proper Disposal of Edicotinib: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides essential guidance on the proper disposal procedures for Edicotinib (also known as JNJ-40346527), a potent and selective CSF-1R inhibitor used in research. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance by its manufacturer, responsible waste management practices are mandatory for all laboratory chemicals.
This compound Disposal at a Glance
The following table summarizes the recommended disposal routes for various forms of this compound waste. Detailed procedures are provided in the subsequent sections.
| Waste Type | Recommended Disposal Route | Key Considerations |
| Unused/Expired Solid this compound | Chemical Waste Contractor (Incineration) | Do not dispose of in regular trash or down the drain. |
| This compound Solutions (in DMSO, etc.) | Hazardous Chemical Waste (Solvent-Specific) | Segregate based on the solvent used. Do not mix with aqueous waste. |
| Contaminated Labware (solid) | Biohazard or Sharps Containers, then Incineration | Segregate sharps from other contaminated labware. |
| Contaminated Labware (liquid) | Decontaminate if possible, or dispose of as chemical waste. | Follow institutional guidelines for decontamination. |
| Contaminated PPE | Biohazard Waste for Incineration | Do not dispose of in regular trash. |
Step-by-Step Disposal Procedures
Unused or Expired Solid this compound
Pure, solid this compound, including expired batches or surplus material, should be disposed of as chemical waste.
-
Packaging: Place the solid this compound in its original container or a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name ("this compound" or "JNJ-40346527"), quantity, and date of disposal.
-
Storage: Store the packaged waste in a designated chemical waste accumulation area, segregated from incompatible materials.
-
Disposal: Arrange for pickup by your institution's licensed chemical waste contractor for incineration.
This compound Solutions
Solutions of this compound, typically prepared in solvents like Dimethyl Sulfoxide (DMSO), require careful handling as the solvent itself is often the primary hazard.
-
Segregation: Collect this compound solutions in a dedicated, sealed, and properly labeled waste container. The label must clearly identify all constituents, including the solvent (e.g., "this compound in DMSO").
-
Waste Stream: This waste should be managed as part of your laboratory's hazardous chemical waste stream, specifically for flammable or combustible liquids, depending on the solvent.
-
Prohibition: Never pour this compound solutions down the drain. This can harm aquatic life and damage wastewater treatment systems.
Contaminated Labware and Personal Protective Equipment (PPE)
Labware (e.g., pipette tips, centrifuge tubes, flasks) and PPE (e.g., gloves, lab coats) contaminated with this compound should be handled as follows:
-
Solid Contaminated Waste:
-
Non-Sharps: Place items like gloves, tubes, and pipette tips into a designated biohazard bag or container lined with a biohazard bag. This waste should be destined for incineration.
-
Sharps: All sharps (needles, scalpels, etc.) must be placed in a designated, puncture-resistant sharps container.
-
-
Liquid Contaminated Waste:
-
Aspirated media or other aqueous solutions containing this compound from cell cultures should be collected and treated as liquid chemical waste.
-
-
Decontamination: Glassware may be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), collecting the rinsate as hazardous chemical waste, followed by washing with detergent and water.
Experimental Protocol Context: Waste Generation in a Cell-Based Assay
To illustrate the generation of this compound waste, consider a typical in vitro experiment to determine its IC50 in a cancer cell line.
Methodology:
-
Stock Solution Preparation: A 10 mM stock solution of this compound is prepared by dissolving the solid powder in DMSO. This generates a small amount of solid waste (weighing paper, spatula) and potentially a contaminated vial if the entire stock is not used.
-
Serial Dilutions: The stock solution is serially diluted in cell culture media to achieve a range of final concentrations for treating the cells. This step generates multiple contaminated pipette tips and microcentrifuge tubes.
-
Cell Treatment: The various concentrations of this compound are added to cultured cells in multi-well plates. The plates are then incubated.
-
Assay Completion: After incubation, the cell viability is assessed. The remaining media containing this compound and the multi-well plates are now considered contaminated waste.
Waste Generated:
-
Solid Waste: Original this compound vial (if empty), weighing paper.
-
Liquid Waste: Unused this compound stock solution in DMSO, leftover diluted solutions in media.
-
Contaminated Labware: Pipette tips, microcentrifuge tubes, multi-well plates.
-
Contaminated PPE: Gloves used during handling.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound-related waste.
This compound Waste Disposal Decision Tree.
Personal protective equipment for handling Edicotinib
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Edicotinib. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this potent kinase inhibitor.
This compound is a powerful and selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), a key component in cellular signaling pathways that regulate the proliferation and differentiation of macrophages.[1][2] Its role in ongoing research, particularly in fields like Alzheimer's disease and oncology, necessitates stringent safety protocols to protect laboratory personnel from potential exposure.[2][3]
Personal Protective Equipment (PPE)
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on general best practices for handling potent kinase inhibitors and other hazardous drugs.[4][5][6][7]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Chemotherapy-rated gloves (ASTM D6978) | Provides a robust barrier against direct skin contact and potential absorption. Double gloving is recommended when handling concentrated solutions.[5][6] |
| Body Protection | Disposable Gown | Impermeable, solid-front, with back closure and tight-fitting cuffs | Prevents contamination of personal clothing and skin. The design minimizes the risk of frontal spills reaching the wearer.[5][6] |
| Eye Protection | Safety Goggles or Face Shield | ANSI Z87.1 certified | Protects eyes from splashes of solutions or airborne particles of the compound. A face shield offers broader protection for the entire face.[4] |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powdered form of the compound to prevent inhalation of fine particles.[8] |
Operational Plan: Handling and Preparation of this compound Solutions
Engineering Controls:
-
All handling of powdered this compound and preparation of stock solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]
Procedural Steps for Solution Preparation:
-
Preparation: Before handling the compound, ensure all required PPE is correctly donned. The work surface within the fume hood should be covered with absorbent, disposable pads.
-
Weighing: Carefully weigh the required amount of powdered this compound in the fume hood. Use anti-static weighing paper and tools to prevent dispersal of the powder.
-
Solubilization: this compound is soluble in DMSO (Dimethyl sulfoxide).[1] Slowly add the solvent to the powder to avoid splashing. Gentle vortexing or sonication may be used to aid dissolution.
-
Storage: Store stock solutions at -20°C or -80°C in clearly labeled, sealed containers.[2]
Disposal Plan
All waste materials contaminated with this compound, including gloves, gowns, absorbent pads, and empty vials, should be treated as hazardous chemical waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container (Purple Cytotoxic Waste Bin) | Segregate from general lab waste. Includes used PPE, contaminated labware, and absorbent materials.[9] |
| Liquid Waste | Labeled Hazardous Liquid Waste Container | Collect all unused solutions and solvent rinses. Do not pour down the drain. |
| Sharps | Puncture-resistant Sharps Container for Hazardous Waste | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[9] |
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations for hazardous waste disposal, which typically involves incineration.[10][11][12]
Experimental Protocols & Data
Inhibition of CSF-1R Signaling
This compound functions by inhibiting the autophosphorylation of the CSF-1R, which in turn blocks downstream signaling cascades.[2] A common experimental approach to verify its activity involves treating cells expressing CSF-1R with this compound and then stimulating them with CSF-1. The phosphorylation status of CSF-1R and downstream targets like ERK1/2 can then be assessed by western blotting.
| Parameter | Value | Source |
| IC₅₀ for CSF-1R | 3.2 nM | [1][2] |
| IC₅₀ for KIT | 20 nM | [2] |
| IC₅₀ for FLT3 | 190 nM | [2] |
| Solubility in DMSO | 92 mg/mL (199.3 mM) | [1] |
| Storage of Stock Solution | -20°C for 1 year, -80°C for 2 years | [2] |
Visualizations
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
This compound Mechanism of Action
Caption: Inhibition of CSF-1R signaling by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pogo.ca [pogo.ca]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. secamb.nhs.uk [secamb.nhs.uk]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. stanfordhealthcare.org [stanfordhealthcare.org]
- 12. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
